molecular formula C3H3BrO3 B1662131 Bromopyruvic Acid CAS No. 1113-59-3

Bromopyruvic Acid

Número de catálogo: B1662131
Número CAS: 1113-59-3
Peso molecular: 166.96 g/mol
Clave InChI: PRRZDZJYSJLDBS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-bromopyruvic acid is a 2-oxo monocarboxylic acid that is pyruvic acid in which one of the methyl hydrogens is replaced by bromine. Synthetic brominated derivative and structural analog of pyruvic acid. Highly reactive alkylating agent. Anti-cancer drug It has a role as an alkylating agent and an antineoplastic agent. It is a 2-oxo monocarboxylic acid and an organobromine compound. It is functionally related to a pyruvic acid. It is a conjugate acid of a 3-bromopyruvate.

Propiedades

IUPAC Name

3-bromo-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRZDZJYSJLDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040940
Record name 3-Bromo-2-oxopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113-59-3
Record name Bromopyruvic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1113-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromopyruvate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromopyruvate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17135
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name bromopyruvic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bromopyruvic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11731
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 3-bromo-2-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Bromo-2-oxopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-oxopropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.915
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMOPYRUVATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63JMV04GRK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

cellular uptake and transport of bromopyruvic acid

Author: BenchChem Technical Support Team. Date: February 2026

Cellular Uptake and Transport of Bromopyruvic Acid: A Mechanistic and Methodological Guide

Executive Summary

Bromopyruvic acid (3-BP) represents a class of "Trojan horse" metabolic inhibitors. Structurally mimicking lactate and pyruvate, it exploits the very transporters upregulated in the Warburg phenotype—specifically Monocarboxylate Transporter 1 (MCT1)—to infiltrate and alkylate the glycolytic machinery of cancer cells. This guide dissects the transport kinetics of 3-BP, delineates the critical role of the SLC16A1 (MCT1) gene product, and provides validated protocols for quantifying uptake and verifying transporter specificity in preclinical models.

Mechanistic Foundations: The MCT1 Gateway

The efficacy of 3-BP is strictly limited by its bioavailability at the intracellular target sites (Hexokinase II, GAPDH, and Succinate Dehydrogenase). Unlike lipophilic drugs that diffuse passively, 3-BP is a charged organic acid (pKa ~2.5) requiring facilitated transport.

The Primary Transporter: MCT1 (SLC16A1)

Research consistently identifies MCT1 as the dominant importer of 3-BP.

  • Mechanism: MCT1 functions as a proton-linked symporter (H⁺/monocarboxylate cotransporter).[1] It translocates one molecule of 3-BP along with one proton (H⁺) down the concentration gradient.

  • Substrate Mimicry: 3-BP acts as a pyruvate analog.[2][3] The high affinity of MCT1 for pyruvate (Km ~1-2 mM) translates to high affinity for 3-BP.

  • The Role of MCT4: While MCT4 (SLC16A3) is often co-expressed in glycolytic tumors, it functions primarily as a lactate exporter with lower affinity for pyruvate/3-BP. Consequently, cells with a high MCT1/MCT4 ratio are typically hypersensitive to 3-BP, whereas MCT4-dominant cells may exhibit intrinsic resistance due to poor uptake or rapid efflux.

The Acidic Tumor Microenvironment (TME)

The transport efficiency of 3-BP is pH-dependent.[1][4]

  • Proton Coupling: The inward H⁺ gradient drives uptake. In the acidic TME (pH 6.5–6.8), the abundance of extracellular protons significantly increases the

    
     of 3-BP transport compared to physiological pH (7.4).
    
  • Implication: 3-BP is selectively toxic to hypoxic, acidic tumor cores where MCT1 is active and the proton motive force is strongest.

Transport Kinetics & Regulation

Understanding the kinetic parameters is vital for designing dosing regimens and interpreting cytotoxicity data.

ParameterValue (Approx.)Context
Km (pH 6.0) 0.6 – 0.9 mMHigh affinity in acidic conditions (e.g., Breast Cancer, RBCs).
Km (pH 7.4) 1.2 – 2.1 mMLower affinity in neutral conditions.
Inhibitors

-CHC, Phloretin
Competitive inhibitors of MCT1; block 3-BP uptake.
Competitors Pyruvate, LactateHigh physiological concentrations of pyruvate can competitively inhibit 3-BP entry.

Critical Insight: The "therapeutic window" of 3-BP is defined by the differential expression of MCT1 and the pH gradient between tumor tissue and normal tissue.

Visualization: Pathway & Workflow

Figure 1: The MCT1-Mediated Transport & Alkylation Cascade

This diagram illustrates the proton-coupled entry of 3-BP and its downstream metabolic alkylation targets.

G cluster_ext Tumor Microenvironment cluster_mem cluster_cyto Intracellular Space cluster_mito Mitochondria node_ext Extracellular Space (Acidic pH 6.5) node_mem Plasma Membrane node_cyto Cytoplasm node_mito Mitochondria H_out H+ MCT1 MCT1 Transporter (SLC16A1) H_out->MCT1 Symport BP_out 3-BP BP_out->MCT1 Symport BP_in 3-BP (Intracellular) MCT1->BP_in Influx HK2 Hexokinase II (Glycolysis Block) BP_in->HK2 Alkylation GAPDH GAPDH (Glycolysis Block) BP_in->GAPDH Alkylation GSH Glutathione (GSH) (Depletion) BP_in->GSH Conjugation SDH Succinate Dehydrogenase (Complex II Block) BP_in->SDH Transport to Mito ROS ROS Surge (Apoptosis) HK2->ROS Mito-dissociation SDH->ROS Inhibition triggers

Caption: Proton-coupled uptake of 3-BP via MCT1 leads to multi-target alkylation (HK2, GAPDH, SDH) and metabolic collapse.

Experimental Methodologies

To rigorously study 3-BP transport, one must distinguish between passive diffusion (negligible) and carrier-mediated transport.

Protocol A: Validation of MCT1-Dependent Uptake

This protocol uses a competitive inhibitor (


-cyano-4-hydroxycinnamate, CHC) to confirm that toxicity or uptake is MCT1-mediated.

Reagents:

  • 3-Bromopyruvate (freshly prepared in PBS, pH adjusted to 7.0).

  • 
    -CHC (MCT1 inhibitor).
    
  • Cell lines: MCT1-high (e.g., Raji, breast cancer lines) vs. MCT1-low/null.

Workflow:

  • Seeding: Plate cells (

    
    /well) in 6-well plates.
    
  • Pre-incubation: Treat Group A with vehicle (DMSO) and Group B with 5 mM

    
    -CHC  for 30 minutes.
    
    • Rationale: CHC blocks the lactate/pyruvate binding pocket of MCT1.

  • Pulse: Add 3-BP (e.g., 50–100

    
    M) to both groups.
    
  • Chase: Incubate for 1–4 hours.

  • Readout: Measure cell viability (Annexin V/PI) or ATP levels.

    • Self-Validation: If transport is MCT1-mediated, Group B (CHC treated) must show significantly higher survival and ATP levels compared to Group A. If toxicity persists in Group B, off-target (non-MCT1) mechanisms or membrane disruption are implicated.

Protocol B: Kinetic Uptake Assay (Indirect Bromide Measurement)

Direct radiolabeling (


C-3BP) is the gold standard but often inaccessible. Measuring intracellular bromide (the leaving group upon alkylation) is a validated proxy.

Methodology:

  • Preparation: Wash cells

    
     in bromide-free Krebs-Ringer buffer (pH 6.0).
    
  • Exposure: Incubate cells with 3-BP (0.1 – 5.0 mM) for short intervals (0, 1, 3, 5, 10 min) to capture initial rate.

  • Termination: Rapidly wash cells with ice-cold buffer containing phloretin (stops transport).

  • Lysis: Lyse cells in ddH2O or mild detergent.

  • Quantification: Measure free bromide ions in the lysate using a bromide-selective electrode or ion chromatography.

  • Calculation: Plot [Br⁻] vs. time. The slope of the linear phase (

    
    ) represents the uptake rate.
    

References

  • Birsoy, K., et al. (2013). "MCT1-mediated transport of a toxic molecule is an effective strategy for targeting glycolytic tumors."[1] Nature Genetics.

  • Ko, Y. H., et al. (2012).[4] "Glucose metabolism in the rabbit VX2 tumor model for liver cancer: characterization and targeting hexokinase." Cancer Letters.

  • Halestrap, A. P. (2013).[5][6] "The SLC16 gene family - structure, role and regulation in health and disease." Molecular Aspects of Medicine.

  • Azevedo-Silva, J., et al. (2016).[7] "Inhibition of MCT1 in breast cancer cells reduces tumor growth and sensitizes cells to 3-bromopyruvate." Oncotarget.

  • Lis, P., et al. (2016). "Transport of 3-bromopyruvate across the human erythrocyte membrane."[4] Cellular & Molecular Biology Letters.

Sources

Topic: Structural Similarity of Bromopyruvic Acid to Pyruvate and Lactate: A Mechanistic Cornerstone in Metabolic Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

At the crossroads of cellular metabolism lie pyruvate and lactate, two fundamental three-carbon molecules pivotal to energy production. Their structural analog, bromopyruvic acid (3-bromopyruvate or 3-BP), leverages a striking molecular resemblance to infiltrate and disrupt the very metabolic pathways they orchestrate. This guide provides an in-depth analysis of the structural relationships between these three compounds. We will dissect their molecular architecture to explain how the subtle substitution of a single hydrogen atom with bromine transforms a metabolic substrate into a potent, irreversible alkylating agent. This structural mimicry is the foundation of 3-BP's mechanism of action, enabling its transport into highly glycolytic cells and subsequent inhibition of key enzymes, a process with significant implications for anticancer therapeutics.

Introduction: The Centrality of Three-Carbon Metabolites

Cellular energy metabolism is a tightly regulated network of biochemical reactions. Pyruvate, the end-product of glycolysis, sits at a critical juncture, its fate dictated by the cell's energetic state and oxygen availability.[1][2] It can be channeled into the citric acid cycle for complete oxidation or be reduced to lactate during anaerobic fermentation.[1][3] This pyruvate-lactate axis is fundamental for maintaining redox balance and sustaining high rates of glycolysis, a hallmark of many cancer cells known as the "Warburg effect".[3][4]

Bromopyruvic acid (3-BP) is a synthetic, brominated derivative of pyruvic acid.[5][6] Its significance in biomedical research stems from its structural analogy to both pyruvate and lactate, which allows it to act as a potent inhibitor of energy metabolism.[4][7] By understanding the precise structural similarities and the critical chemical differences, we can elucidate the mechanism by which 3-BP targets and inactivates the metabolic machinery of cancer cells.

Comparative Molecular Structure Analysis

The biological activity of these molecules is intrinsically linked to their three-dimensional structure and chemical properties. While all three share a three-carbon backbone, the nature of the substituents at the second and third carbons dictates their respective functions.

Pyruvate (2-Oxopropanoate)

Pyruvic acid (CH₃COCOOH) is the simplest of the alpha-keto acids, featuring a carboxylic acid group and a ketone functional group.[1] At physiological pH, it exists predominantly in its deprotonated form, pyruvate (CH₃COCOO⁻).[8][9]

  • Chemical Formula: C₃H₃O₃⁻ (Pyruvate)[10][11]

  • Key Features: A central ketone group at the C2 position and a terminal methyl group at the C3 position. It is a key intermediate in multiple metabolic pathways.[1]

Lactate (2-Hydroxypropanoate)

Lactic acid (CH₃CH(OH)COOH) is an alpha-hydroxy acid, structurally similar to pyruvate.[12] Its conjugate base is lactate.[13] The key difference is the state of the C2 carbon.

  • Chemical Formula: C₃H₅O₃⁻ (Lactate)

  • Key Features: Instead of a ketone, lactate possesses a hydroxyl (-OH) group at the C2 position. It is formed from pyruvate in a reversible reaction catalyzed by lactate dehydrogenase (LDH).[14]

Bromopyruvic Acid (3-Bromo-2-oxopropanoic acid)

Bromopyruvic acid (BrCH₂COCOOH) is a halogenated analog of pyruvic acid.[6][14] This synthetic modification introduces a highly reactive center to the molecule.

  • Chemical Formula: C₃H₃BrO₃[5]

  • Key Features: It retains the C2 ketone group of pyruvate but has one hydrogen of the C3 methyl group replaced by a bromine atom.[6][15] This bromine atom makes 3-BP a powerful alkylating agent, a property not shared by pyruvate or lactate.[5][14]

Visualization of Molecular Structures

The structural relationships are best appreciated visually.

Caption: 2D structures of Pyruvate, Lactate, and Bromopyruvic Acid.

Comparative Data Table
PropertyPyruvic AcidLactic AcidBromopyruvic Acid
Chemical Formula C₃H₄O₃[1]C₃H₆O₃[12][16]C₃H₃BrO₃[5]
Molar Mass 88.06 g/mol [1]90.08 g/mol [17]166.96 g/mol [5]
Key Functional Group (C2) Ketone[8][18]Hydroxyl[12]Ketone[6]
Key Functional Group (C3) MethylMethylBromomethyl
Acidity (pKa) 2.50[1]3.86[12][17]Not specified
Biological Role Metabolic Intermediate[1]Metabolic Product/Fuel[13]Alkylating Agent / Metabolic Inhibitor[6]

Mechanistic Implications of Structural Mimicry

The structural similarity is not merely academic; it is the basis for 3-BP's potent biological activity. 3-BP acts as a "Trojan horse," exploiting the metabolic machinery of the cell before disabling it from within.

Cellular Uptake via Monocarboxylate Transporters (MCTs)

Highly glycolytic cells, particularly cancer cells, overexpress monocarboxylate transporters (MCTs) to export the large amounts of lactate produced.[14] Due to its structural similarity to lactate and pyruvate, 3-BP is recognized and transported into the cell by these same MCTs.[19][20] This provides a mechanism for its selective accumulation in tumor cells that rely heavily on glycolysis.

Irreversible Enzyme Inhibition via Alkylation

Once inside the cell, the key difference in 3-BP's structure—the bromomethyl group—comes into play. The electron-withdrawing bromine atom makes the adjacent carbon highly electrophilic. This allows 3-BP to act as a potent alkylating agent, forming irreversible covalent bonds with nucleophilic residues (primarily cysteine thiols) in the active sites of enzymes.[14][20]

G cluster_pathway Mechanism of 3-BP Action MCT Monocarboxylate Transporter (MCT) BP_int 3-BP (intracellular) MCT->BP_int BP_ext 3-BP (extracellular) BP_ext->MCT Transport HK2 Hexokinase II BP_int->HK2 Alkylation & Inhibition GAPDH GAPDH BP_int->GAPDH Alkylation & Inhibition Glycolysis Glycolysis Pathway ATP ATP Production Glycolysis->ATP generates CellDeath Cell Death ATP->CellDeath Depletion leads to

Caption: 3-BP enters cells via MCTs and inhibits key glycolytic enzymes.

Key enzymatic targets of 3-BP include:

  • Hexokinase II (HK2): The first rate-limiting enzyme in glycolysis. Inhibition of HK2 by 3-BP is a primary mechanism of its anti-glycolytic effect.[3][21]

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Another crucial glycolytic enzyme that has been identified as a primary target of 3-BP.[22] Alkylation of GAPDH halts the glycolytic flux.

  • Lactate Dehydrogenase (LDH): By inhibiting LDH, 3-BP can disrupt the regeneration of NAD+ required for glycolysis to continue.[19]

This multi-pronged attack on the glycolytic pathway leads to a rapid depletion of cellular ATP, triggering metabolic catastrophe and inducing cell death.[20][23]

Experimental Protocol: In Vitro Enzyme Inhibition Assay

To validate the inhibitory effect of bromopyruvic acid, a standard enzyme kinetics assay can be performed. The following protocol describes a method to assess the inhibition of Lactate Dehydrogenase (LDH) by 3-BP.

Objective: To determine the inhibitory effect of bromopyruvic acid on the activity of purified Lactate Dehydrogenase in vitro.

Principle: LDH catalyzes the conversion of pyruvate to lactate, with the concomitant oxidation of NADH to NAD⁺. The rate of this reaction can be monitored by measuring the decrease in absorbance of NADH at 340 nm. The presence of an inhibitor like 3-BP will reduce the reaction rate.

Materials:

  • Purified Rabbit Muscle LDH

  • Sodium Pyruvate

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • 3-Bromopyruvic acid (3-BP)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • UV-Vis Spectrophotometer with temperature control (340 nm)

  • 96-well UV-transparent microplates

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of sodium pyruvate in phosphate buffer.

    • Prepare a 10 mM stock solution of NADH in phosphate buffer. Protect from light.

    • Prepare a 10 mM stock solution of 3-BP in phosphate buffer. Prepare fresh daily.

    • Dilute LDH in cold phosphate buffer to a working concentration (e.g., 5 µg/mL).

  • Assay Setup:

    • Set up reactions in a 96-well microplate. For each condition, prepare triplicates.

    • Control Reaction (No Inhibitor):

      • 150 µL Phosphate Buffer

      • 20 µL NADH solution (final concentration ~0.8 mM)

      • 10 µL LDH solution

    • Inhibitor Reaction:

      • (150 - x) µL Phosphate Buffer

      • x µL of 3-BP solution (to achieve desired final concentrations, e.g., 10, 50, 100 µM)

      • 20 µL NADH solution

      • 10 µL LDH solution

  • Pre-incubation:

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor (3-BP) to interact with the enzyme (LDH).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the sodium pyruvate stock solution to all wells (final concentration ~9 mM).

    • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percent inhibition for each 3-BP concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot percent inhibition against the logarithm of the 3-BP concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Self-Validation and Causality: This protocol includes a no-inhibitor control, which establishes the baseline enzyme activity. The dose-dependent decrease in LDH activity with increasing concentrations of 3-BP directly demonstrates its inhibitory effect. The pre-incubation step is critical because 3-BP is an irreversible inhibitor; this step allows time for the alkylation reaction to occur, ensuring that the measured inhibition reflects the covalent modification of the enzyme rather than simple competitive binding.

Conclusion

The structural similarity of bromopyruvic acid to the endogenous metabolites pyruvate and lactate is the critical feature defining its biological mechanism. This molecular mimicry grants 3-BP access to cells via native transport systems, particularly those upregulated in cancer. However, the inclusion of a bromine atom transforms it from a simple analog into a reactive alkylating agent that covalently modifies and inactivates key enzymes in cellular energy metabolism. This targeted disruption of glycolysis and ATP production underscores the potential of exploiting fundamental structural relationships in the design of novel therapeutics for metabolically vulnerable diseases.

References

  • Wikipedia. Bromopyruvic acid. [Link]

  • Pediaa.Com. Difference Between Pyruvate and Pyruvic Acid. (2018-01-03). [Link]

  • Biology Online. Pyruvate - Definition and Examples. (2023-06-01). [Link]

  • Spandidos Publications. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells. [Link]

  • PubMed. 3-Bromopyruvate antagonizes effects of lactate and pyruvate, synergizes with citrate and exerts novel anti-glioma effects. (2012-02-09). [Link]

  • Oreate AI Blog. Understanding the Structure of Pyruvate: A Key Player in Metabolism. (2025-12-24). [Link]

  • Proprep. What is the structure of pyruvate, and what is its role in cellular respiration?. [Link]

  • PubMed. The pyruvic acid analog 3-bromopyruvate interferes with the tetrazolium reagent MTS in the evaluation of cytotoxicity. [Link]

  • DifferenceBetween.net. Difference Between Pyruvate and Pyruvic Acid. (2015-09-09). [Link]

  • Wikipedia. Pyruvic acid. [Link]

  • Wikipedia. Lactic acid. [Link]

  • National Center for Biotechnology Information. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment. (2019-03-06). [Link]

  • ResearchGate. 3‐Bromopyruvate (3BP), as a small molecule and an analog of.... [Link]

  • National Center for Biotechnology Information. Bromopyruvic Acid | C3H3BrO3 | CID 70684 - PubChem. [Link]

  • National Center for Biotechnology Information. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells. [Link]

  • National Center for Biotechnology Information. Lactate | C3H5O3- | CID 91435 - PubChem. [Link]

  • Frontiers. 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells. [Link]

  • ResearchGate. Anticancer agent 3-bromopyruvic acid forms a conjugate with glutathione. (2025-12-05). [Link]

  • Cancer Research. A novel mechanism of 3-Bromopyruvate-induced cell death through targeting Hexokinase II. (2007-05-01). [Link]

  • Dove Press. Interaction between 3-Bromopyruvate and SC-514 in prostate cancer treatment. (2018-11-12). [Link]

  • PubMed. Differences and similarities in binding of pyruvate and L-lactate in the active site of M4 and H4 isoforms of human lactate dehydrogenase. (2011-01-01). [Link]

  • ResearchGate. Pyruvate and lactate have antagonistic effects to 3BP as regard effect.... [Link]

  • MDPI. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment. [Link]

  • Study.com. Pyruvate | Definition, Structure & Uses - Lesson. [Link]

  • ResearchGate. Chemical Structure of Lactic Acid Chemical formula: C3H6O3 Molecular.... [Link]

  • PubMed. 3-Bromopyruvate: targets and outcomes. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Bromopyruvic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for the use of 3-Bromopyruvic Acid (BPA), a potent inhibitor of glycolysis, in cell culture experiments. These application notes are intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to ensure scientific integrity and reproducibility. We will delve into the mechanism of action of BPA, provide detailed step-by-step protocols for its application in cell culture, including the determination of the half-maximal inhibitory concentration (IC50), and discuss methods for assessing its metabolic impact. Safety and handling procedures are also detailed to ensure the well-being of laboratory personnel.

Introduction: The Rationale for Targeting Glycolysis with 3-Bromopyruvic Acid

Cancer cells exhibit a unique metabolic phenotype characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect". This metabolic shift provides cancer cells with the necessary energy and building blocks for rapid proliferation. 3-Bromopyruvic acid (BPA), a synthetic analog of pyruvate, has emerged as a promising anti-cancer agent due to its ability to selectively target and inhibit key enzymes in the glycolytic pathway.[1][2]

BPA's selectivity towards cancer cells is attributed to its transport across the cell membrane. Many cancer cells overexpress monocarboxylate transporters (MCTs), which are responsible for the transport of lactate and pyruvate.[3][4] BPA exploits these transporters to enter cancer cells at a higher rate than normal cells.[3] Once inside the cell, BPA acts as an alkylating agent, targeting and inhibiting several key glycolytic enzymes, most notably Hexokinase II (HK2) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[2][3][5] Inhibition of these enzymes leads to a rapid depletion of intracellular ATP, the cell's primary energy currency, ultimately inducing cell death.[2][6]

This guide will provide the necessary protocols to effectively utilize BPA as a tool to study cancer cell metabolism and as a potential therapeutic agent in preclinical settings.

Mechanism of Action of 3-Bromopyruvic Acid

BPA exerts its cytotoxic effects primarily through the inhibition of glycolysis. The key steps in its mechanism of action are:

  • Cellular Uptake: BPA, being a structural analog of pyruvate and lactate, is efficiently taken up by cancer cells that overexpress MCTs, particularly MCT1.[3][4][7]

  • Enzyme Inhibition: Inside the cell, BPA's reactive bromine atom allows it to alkylate cysteine residues in the active sites of several enzymes.[3] Its primary targets are:

    • Hexokinase II (HK2): This enzyme catalyzes the first committed step of glycolysis.[5][8][9] By inhibiting HK2, BPA blocks glycolysis at its entry point.[10]

    • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): A crucial enzyme in the glycolytic pathway.[2] Its inhibition further disrupts the glycolytic flux.

  • ATP Depletion: The inhibition of glycolysis leads to a drastic reduction in ATP production.[2][6]

  • Induction of Cell Death: The severe energy crisis triggers downstream events, including the generation of reactive oxygen species (ROS) and the initiation of apoptosis or necrosis, leading to cancer cell death.[1][6]

BPA_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol BPA_out 3-Bromopyruvic Acid (BPA) MCT Monocarboxylate Transporter (MCT) BPA_out->MCT Transport BPA_in BPA MCT->BPA_in ROS ROS BPA_in->ROS Induces HK2 Hexokinase II (HK2) BPA_in->HK2 Inhibits GAPDH GAPDH BPA_in->GAPDH Inhibits Glycolysis Glycolysis Pathway ATP ATP Glycolysis->ATP Produces CellDeath Cell Death (Apoptosis/Necrosis) ATP->CellDeath Depletion Leads to ROS->CellDeath Contributes to

Caption: Mechanism of 3-Bromopyruvic Acid (BPA) action in cancer cells.

Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
3-Bromopyruvic AcidSigma-Aldrich16490
Cell Culture Medium (e.g., DMEM, RPMI-1640)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTAGibco25300054
Phosphate-Buffered Saline (PBS)Gibco10010023
96-well cell culture platesCorning3596
Cell counting solution (e.g., Trypan Blue)Bio-Rad1450021
Cell viability assay kit (e.g., MTT, CCK-8)PromegaG3580
ATP determination kitPromegaG9241
Lactate assay kitSigma-AldrichMAK064
Dimethyl sulfoxide (DMSO)Sigma-AldrichD2650

Safety and Handling of 3-Bromopyruvic Acid

3-Bromopyruvic acid is a hazardous substance and must be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling BPA.

  • Handling: Handle BPA in a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Storage: Store BPA at -20°C, protected from light and moisture.[1] Stock solutions should also be stored at -20°C for long-term use (up to 1 month) or at -80°C for up to 6 months.[1]

  • Disposal: Dispose of BPA and any contaminated materials as hazardous chemical waste according to your institution's guidelines.

Experimental Protocols

Preparation of 3-Bromopyruvic Acid Stock Solution

Causality: A concentrated stock solution allows for accurate and reproducible dilutions for treating cells. DMSO is a common solvent for dissolving BPA for in vitro studies.

  • In a chemical fume hood, weigh out the desired amount of BPA powder.

  • Dissolve the BPA in sterile DMSO to a final concentration of 100 mM. This is your stock solution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[1]

Protocol for Determining the IC50 of 3-Bromopyruvic Acid

Causality: The IC50 value is a critical parameter that quantifies the potency of a compound.[11] This protocol uses a standard cell viability assay to determine the concentration of BPA required to inhibit cell growth by 50%.

IC50_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h (cell attachment) seed_cells->incubate1 treat_cells Treat cells with BPA dilutions incubate1->treat_cells prepare_dilutions Prepare serial dilutions of BPA prepare_dilutions->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 viability_assay Perform cell viability assay (e.g., MTT, CCK-8) incubate2->viability_assay measure_absorbance Measure absorbance viability_assay->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the IC50 of BPA.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture your cancer cell line of interest to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[12]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.

  • BPA Treatment:

    • Prepare a series of dilutions of your BPA stock solution in complete cell culture medium. A typical concentration range to test is 0-200 µM.[12]

    • Remove the old medium from the 96-well plate and add 100 µL of the BPA-containing medium to the respective wells. Include a vehicle control (medium with DMSO, at the same concentration as the highest BPA concentration).

    • Incubate the plate for the desired treatment time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (e.g., MTT Assay):

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each BPA concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the BPA concentration (on a logarithmic scale).

    • Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- Variable slope (four parameters)).

Expected Results: You should observe a dose-dependent decrease in cell viability with increasing concentrations of BPA. The IC50 value will vary depending on the cell line used. For example, the IC50 for HCC1143 (a TNBC cell line) after 24 hours of treatment was reported to be 44.87 µM, while for MCF-7 cells it was 111.3 µM.[12]

Protocol for Measuring Intracellular ATP Levels

Causality: Measuring intracellular ATP levels provides a direct assessment of the metabolic impact of BPA.[13] A decrease in ATP levels is a hallmark of effective glycolytic inhibition.[6][12]

  • Cell Treatment:

    • Seed and treat cells with BPA at the desired concentrations (e.g., at or near the IC50) and for the desired time points in a 96-well plate as described in the IC50 protocol.

  • ATP Measurement:

    • Use a commercially available ATP determination kit (e.g., Promega CellTiter-Glo® Luminescent Cell Viability Assay).

    • Follow the manufacturer's protocol. Typically, this involves adding a single reagent to the wells, which lyses the cells and provides the necessary substrates for the luciferase reaction.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ATP.[13][14]

    • Normalize the ATP levels of the treated cells to the vehicle control.

Expected Results: Treatment with BPA is expected to cause a significant, dose-dependent decrease in intracellular ATP levels.

Protocol for Measuring Lactate Production
  • Cell Treatment and Sample Collection:

    • Seed and treat cells with BPA as described previously.

    • At the end of the treatment period, collect the cell culture medium from each well.

  • Lactate Measurement:

    • Use a commercially available lactate assay kit (e.g., Sigma-Aldrich Lactate Assay Kit, Abcam L-Lactate Assay Kit).[17]

    • Follow the manufacturer's protocol. These assays are typically colorimetric or fluorometric and involve an enzymatic reaction that produces a detectable signal proportional to the lactate concentration.[17]

  • Data Analysis:

    • Create a standard curve using the provided lactate standard.

    • Determine the lactate concentration in your samples from the standard curve.

    • Normalize the lactate levels to the cell number or protein concentration to account for differences in cell proliferation.

Expected Results: BPA treatment should lead to a dose-dependent decrease in lactate production, confirming the inhibition of glycolysis.

Troubleshooting

ProblemPossible CauseSolution
High variability in IC50 results Inconsistent cell seeding, pipetting errors, edge effects in the 96-well plate.Ensure uniform cell suspension before seeding, use a multichannel pipette for consistency, and avoid using the outer wells of the plate.
No significant decrease in ATP or lactate BPA is inactive, incorrect concentration, cell line is resistant.Check the storage and handling of BPA, verify the concentration of your stock solution, and consider using a higher concentration or a different cell line. Some cell lines may have lower expression of MCTs.
Cell death observed in vehicle control DMSO concentration is too high.Ensure the final DMSO concentration in the culture medium is below 0.5%.

Conclusion

3-Bromopyruvic acid is a valuable tool for studying cancer cell metabolism and holds promise as a potential anti-cancer therapeutic. The protocols provided in this guide offer a framework for conducting robust and reproducible cell culture experiments with BPA. By carefully following these protocols and adhering to the safety guidelines, researchers can effectively investigate the effects of this potent glycolysis inhibitor.

References

  • Mishra, R., & Kengeri, S. S. (2014). Anticancer Efficacy of the Metabolic Blocker 3-Bromopyruvate: Specific Molecular Targeting. Frontiers in Oncology, 4, 269.
  • El Sayed, S. M., Mohamed, W. G., & El-Demerdash, E. (2017). Safety and outcome of treatment of metastatic melanoma using 3-bromopyruvate: a concise literature review and case study. Journal of Cancer Research and Therapeutics, 13(4), 843-849.
  • Granchi, C., Minutolo, F., & S, El Sayed S. M. (2018). The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells. International Journal of Molecular Sciences, 19(1), 226.
  • Pereira, da Silva A. P., & El-Bacha, T. (2018). 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells. Molecules, 23(11), 2848.
  • Sattler, M., & Mueller-Klieser, W. (2012). 3-Bromopyruvate: targets and outcomes. Journal of Bioenergetics and Biomembranes, 44(1), 1-6.
  • Figueroa-Martinez, F., & Rivas, C. (2017). A, 3-bromopyruvate (3BP) targets critical steps in cancer cell biology....
  • Shoshan, M. (2022). 3-Bromopyruvate inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model. Cancer Letters, 545, 215839.
  • Anonymous. (2024).
  • Zhang, Q., & Pan, J. (2017).
  • Li, X., & Wang, Y. (2022). 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells. Oncology Reports, 47(6), 1-13.
  • El Sayed, S. M. (2018). The antitumor agent 3-bromopyruvate has a short half-life at physiological conditions. Medical Hypotheses, 112, 1-3.
  • Sadowska-Bartosz, I., & Bartosz, G. (2019).
  • Chen, Z., & Zhang, H. (2007). A novel mechanism of 3-Bromopyruvate-induced cell death through targeting Hexokinase II.
  • Roy, S., & Shukla, H. D. (2023). Abstract 1094: 3-Bromopyruvate reduces pancreatic tumor growth by damaging mitochondria and inhibiting glucose metabolism in both cell culture and mouse model. Cancer Research, 83(7_Supplement), 1094-1094.
  • Li, X., & Wang, Y. (2022). 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells. Oncology Reports, 47(6), 1-13.
  • Khan Academy. (n.d.). Glycolysis | Cellular respiration | Biology (article). Retrieved from [Link]

  • Wikipedia. (n.d.). Glycolysis. Retrieved from [Link]

  • Wang, X., & Guo, Z. (2019). Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. Dalton Transactions, 48(25), 9034-9041.
  • BMG LABTECH. (n.d.). ATP bioluminescence assay for cell cytotoxicity. Retrieved from [Link]

  • N.A. (n.d.). GLYCOLYSIS. Retrieved from [Link]

  • Martínez-Ramos, C., & Dueñas-González, A. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(23), 16909.
  • Kumar, A., & Mishra, A. (2024). Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines. STAR Protocols, 5(1), 102874.
  • Weisenthal, L. M. (2015). Abstract 4062: Activity of 3 Bromopyruvate in human tumor primary culture 3-dimensional explants using ex vivo analysis of programmed cell death. Cancer Research, 75(15_Supplement), 4062-4062.
  • BMG LABTECH. (n.d.). Glucose and lactate assays for cell metabolism. Retrieved from [Link]

  • Dr Matt & Dr Mike. (2023, March 17). Glycolysis Made Easy! [Video]. YouTube. [Link]

  • Cell Biolabs, Inc. (n.d.). Lactate Assay Kit (Colorimetric). Retrieved from [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Aryal, S. (2022, August 10). Glycolysis Explained in 10 Easy Steps (With Diagrams). Microbiology Info.com. [Link]

  • Kim, J. Y., & Lee, J. Y. (2012). Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase. Sensors, 12(11), 14886-14896.
  • Anonymous. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.

Sources

Application Note: Metabolic Interrogation of Cancer Cells via Bromopyruvic Acid (3-BP)

[1][2][3][4][5]

Introduction: The Metabolic Trojan Horse

3-Bromopyruvate (3-BP) represents a class of metabolic inhibitors that exploit the Warburg effect—the reliance of cancer cells on aerobic glycolysis.[1][2] Unlike standard chemotherapeutics that target DNA replication, 3-BP acts as an alkylating agent that mimics lactate and pyruvate.

Its efficacy hinges on a precise "Trojan Horse" mechanism:

  • Entry: It is actively transported into the cell via Monocarboxylate Transporter 1 (MCT1), which is frequently overexpressed in glycolytic tumors.

  • Targeting: Once cytosolic, it irreversibly alkylates Hexokinase II (HK2) and Glyceraldehyde 3-phosphate dehydrogenase (GAPDH).

  • Collapse: This dual blockade halts ATP production at the source, leading to rapid mitochondrial collapse and cell death.

Critical Warning: 3-BP is chemically unstable at physiological pH and highly reactive toward thiols. Standard cell culture protocols will fail if these properties are not accounted for. This guide provides the corrected methodologies to ensure data integrity.

Mechanism of Action

The following diagram illustrates the entry and multi-target inhibition cascade of 3-BP.

Gcluster_extracellularExtracellular Spacecluster_membranePlasma Membranecluster_cytosolCytosolBP3-BP (Drug)MCT1MCT1 TransporterBP->MCT1UptakePyruvatePyruvate(Competitor)Pyruvate->MCT1CompetesHK2Hexokinase II(Inhibited)MCT1->HK2AlkylationGAPDHGAPDH(Inhibited)MCT1->GAPDHAlkylationATPATP DepletionHK2->ATPBlocks GlycolysisGAPDH->ATPROSROS SurgeATP->ROSMitochondrialCollapse

Figure 1: 3-BP enters via MCT1, competing with pyruvate.[3][4][1][5][2][6][7][8][9] It alkylates HK2/GAPDH, causing ATP depletion and ROS generation.[3]

Critical Pre-Experimental Considerations

Before beginning any protocol, you must control for the chemical volatility of 3-BP.

A. Stability and pH

3-BP is an alkylating acid. At neutral or basic pH (7.4+), it undergoes rapid hydrolysis and cyclization, with a half-life of approximately 77 minutes in phosphate buffer.

  • Requirement: Prepare stock solutions immediately before use.

  • Vehicle: Dissolve in cold PBS (pH 7.0) or water.[2][6] Do not store frozen stocks for long periods.

B. Media Formulation (The "Pyruvate Trap")

Standard DMEM contains Pyruvate (1 mM) and high Glucose (25 mM).

  • The Problem: Pyruvate competes with 3-BP for the MCT1 transporter, drastically reducing drug potency.

  • The Solution: You must use Pyruvate-Free media for the treatment window.

  • Serum: Serum proteins contain thiols (cysteines) that will scavenge 3-BP before it enters the cell. Reduce FBS to 0.5% or 0% during the acute treatment pulse (2-4 hours).

C. Thiol Interference
  • Prohibited: Do not use DTT, Glutathione (GSH), or Beta-mercaptoethanol in the treatment media. These will neutralize 3-BP instantly.

Protocol 1: ATP-Based Cytotoxicity Assay

Objective: Determine the IC50 of 3-BP based on cellular energy collapse.

Why ATP? Since 3-BP targets glycolysis directly, ATP depletion is the earliest and most sensitive marker of efficacy, preceding membrane permeability (Live/Dead) markers.

Materials
  • Cells: Cancer cell line of interest (e.g., HCT116, HepG2).

  • Assay Media: DMEM (No Pyruvate, No Phenol Red), 1g/L Glucose (physiological) or 4.5g/L (stress), 1% FBS.

  • Reagent: CellTiter-Glo® (Promega) or equivalent ATP luminescence kit.

  • 3-BP Stock: Freshly prepared 100 mM in PBS.

Step-by-Step Workflow
  • Seeding: Plate 5,000–10,000 cells/well in a 96-well opaque plate (white walls). Incubate overnight in standard growth media to attach.

  • Wash: Carefully aspirate media and wash 1x with warm PBS to remove residual serum proteins and pyruvate.

  • Treatment Prep:

    • Prepare a 2x serial dilution of 3-BP in Assay Media (Pyruvate-free).

    • Range: 0 µM to 200 µM (Typical IC50 is 20–100 µM depending on MCT1 levels).

  • Exposure: Add 100 µL of treatment media to cells.

  • Incubation: Incubate for 2 to 4 hours at 37°C.

    • Note: Due to the short half-life, long incubations (24h) without replenishment are measuring the effect of the initial "pulse." A 4-hour read is sufficient to see ATP crash.

  • Readout:

    • Equilibrate plate to Room Temperature (RT) for 15 min.

    • Add 100 µL CellTiter-Glo reagent.

    • Shake on orbital shaker for 2 min (lyse cells).

    • Incubate 10 min at RT (stabilize signal).

    • Measure Luminescence.

Protocol 2: Real-Time Glycolytic Flux (Seahorse XF)

Objective: Confirm that cell death is driven by glycolytic inhibition (HK2 blockade).

Method: Seahorse XF Glycolysis Stress Test. We will measure the Extracellular Acidification Rate (ECAR).

Experimental Design
  • Groups: Control (Vehicle), 3-BP Low (IC20), 3-BP High (IC80).

  • Injection Strategy:

    • Port A: Glucose (10 mM)

    • Port B: Oligomycin (1 µM) – Forces max glycolysis.

    • Port C: 2-Deoxyglucose (50 mM) – Shuts down glycolysis (Negative control).

Workflow
  • Seeding: Plate cells in XF96 plate (density optimized, usually 20k/well).

  • Starvation: On assay day, wash cells 2x with XF Base Medium (No Glucose, No Pyruvate, No Glutamine). Incubate 1 hour in non-CO2 incubator.

  • Acute Injection (Option A): Load 3-BP into Port A alongside Glucose.

    • This allows you to see immediate inhibition of glucose utilization.

  • Pre-Treatment (Option B - Recommended): Treat cells with 3-BP in the XF Base Medium for 1 hour during the starvation phase.

    • This ensures HK2 is alkylated before glucose is introduced.

  • Run Assay:

    • Measure Basal ECAR.

    • Inject Glucose: Control cells will spike in ECAR. 3-BP treated cells should show a blunted or flat response.

    • Inject Oligomycin: Control cells increase ECAR further (Glycolytic Reserve). 3-BP cells remain flat.

Protocol 3: Hexokinase II (HK2) Activity Validation

Objective: Verify that HK2 is the molecular target in your specific cell line.

Principle: Measure the conversion of Glucose to Glucose-6-Phosphate (G6P) coupled to NADPH production (absorbance at 450nm or fluorescence).

Step-by-Step
  • Treatment: Treat cells with 3-BP (50-100 µM) for 2 hours in Pyruvate-free media.

  • Lysis: Harvest cells. Lyse in HK Assay Buffer (provided in commercial kits like Abcam ab136957).

    • Crucial: Do not use buffers containing DTT or mercaptoethanol, as they may reverse early alkylation or interfere with the assay.

  • Reaction Setup:

    • Well A: Lysate + Glucose + ATP + NAD(P) + Probe + Enzyme Mix.

    • Well B (Background): Lysate + ATP + NAD(P) + Probe (No Glucose).

  • Kinetic Read: Measure OD450nm every 2 minutes for 40 minutes at 37°C.

  • Calculation:

    • Calculate activity relative to Total Protein (BCA assay).

    • Expectation: >50% reduction in HK activity in 3-BP treated samples vs. control.

Data Interpretation & Troubleshooting

Expected Results
AssayControl Signal3-BP Treated SignalInterpretation
ATP (Luminescence) High (100%)Low (<10%)Rapid energy depletion via glycolysis block.
Seahorse ECAR High spike after GlucoseFlat lineInability to metabolize glucose (HK2 block).
HK2 Activity High SlopeLow/Flat SlopeDirect enzymatic inhibition.
Troubleshooting Guide
IssueProbable CauseCorrective Action
No toxicity observed Pyruvate in mediaSwitch to Pyruvate-free DMEM/RPMI.
No toxicity observed High Serum (FBS)Reduce FBS to <1% during treatment (albumin scavenges 3-BP).
Inconsistent IC50 3-BP degradationPrepare 3-BP stock fresh every single time. Do not freeze.
High background in HK assay NADH interferenceEnsure background wells (No Glucose) are subtracted.

References

  • Ko, Y. H., et al. (2001). Advanced cancers: eradication in all cases using 3-bromopyruvate therapy to deplete ATP. Biochemical and Biophysical Research Communications.

  • Pedersen, P. L. (2012). 3-Bromopyruvate (3BP) a fast acting, promising, powerful, specific, and effective "small molecule" anti-cancer agent taken from research bench to the clinic. Journal of Bioenergetics and Biomembranes.

  • Birsoy, K., et al. (2013). MCT1-mediated transport of a toxic molecule is an effective strategy for targeting glycolytic tumors. Nature Genetics.

  • Ganapathy-Kanniappan, S., et al. (2010). 3-Bromopyruvate: a new targeted antiglycolytic agent and a promise for cancer therapy. Current Pharmaceutical Biotechnology.

  • Shoshan, M. (2012). 3-Bromopyruvate: targets and outcomes. Journal of Bioenergetics and Biomembranes.

synthesis and purification of 3-bromopyruvic acid for research use

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis and Purification of 3-Bromopyruvic Acid for Research Use

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis and purification of 3-bromopyruvic acid (3-BP), a critical small molecule inhibitor used extensively in metabolic research. As a potent alkylating agent and an inhibitor of key glycolytic enzymes like hexokinase II, high-purity 3-BP is essential for obtaining reliable and reproducible experimental results.[1][2] We present a detailed, field-proven protocol for the synthesis of 3-BP from pyruvic acid via acid-catalyzed bromination, followed by a robust purification procedure using recrystallization. This guide emphasizes the scientific rationale behind each step, critical safety considerations, and analytical methods for quality control to ensure the final product meets the stringent requirements of research applications.

Introduction: The Scientific Significance of 3-Bromopyruvic Acid

3-Bromopyruvic acid (3-BP) is a synthetic, brominated derivative of the endogenous metabolite pyruvic acid.[3][4] Structurally, it is an alpha-keto acid that functions as a highly reactive alkylating agent, a property conferred by the electron-withdrawing bromine atom adjacent to a carbonyl group.[3][4] This reactivity is central to its mechanism of action, allowing it to form covalent bonds with nucleophilic residues, particularly the thiol groups of cysteine in proteins.[5][6]

In the context of biomedical research, 3-BP has garnered significant attention as a powerful inhibitor of cellular energy metabolism.[7] Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect) and often overexpress monocarboxylate transporters (MCTs) to export lactate.[6] 3-BP exploits this phenotype, as it is transported into cancer cells via these same MCTs, leading to its selective accumulation.[5][6] Once inside, its primary target is hexokinase II (HK2), a key enzyme that catalyzes the first committed step of glycolysis.[1][2] By inhibiting HK2 and other metabolic enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), 3-BP effectively shuts down ATP production, leading to cell death.[5][6] This targeted disruption of tumor metabolism makes 3-BP an invaluable tool for cancer research and a promising candidate for therapeutic development.[8][9]

Given its potent biological activity, the purity of 3-BP is paramount for experimental success. The presence of unreacted starting materials or byproducts can lead to confounding results and misinterpretation of data. This guide provides the necessary protocols to synthesize and purify high-quality 3-BP suitable for demanding research applications.

Synthesis of 3-Bromopyruvic Acid

Principle of Synthesis: Acid-Catalyzed α-Bromination

The synthesis of 3-bromopyruvic acid from pyruvic acid is a classic example of an acid-catalyzed alpha-halogenation of a ketone. The reaction proceeds via the enol tautomer of pyruvic acid. The strong acid catalyst (concentrated sulfuric acid) protonates the carbonyl oxygen, which increases the acidity of the α-hydrogens on the methyl group. This facilitates the formation of the enol intermediate. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic elemental bromine (Br₂). This results in the addition of a bromine atom to the α-carbon and the regeneration of the protonated carbonyl, which is then deprotonated to yield the final product, 3-bromopyruvic acid. Dichloromethane serves as an inert solvent that dissolves the starting materials and facilitates the reaction.

Mandatory Safety Precautions

This procedure involves highly corrosive and toxic chemicals. A thorough risk assessment must be conducted before beginning.

  • 3-Bromopyruvic Acid (Product): Highly corrosive. Causes severe skin burns and eye damage.[4]

  • Bromine (Br₂): Extremely toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact and is fatal if inhaled. All manipulations must be performed in a certified chemical fume hood.

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Causes severe burns. Reacts violently with water.

  • Dichloromethane (CH₂Cl₂): A suspected carcinogen and volatile solvent.

Required Personal Protective Equipment (PPE):

  • Full-length lab coat

  • Chemical splash goggles and a full-face shield

  • Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton® for bromine; check glove compatibility charts).

  • Ensure an emergency eyewash station and safety shower are immediately accessible.

Experimental Protocol: Synthesis

Materials & Reagents:

  • Pyruvic acid (≥98%)

  • Liquid Bromine (Br₂)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Cyclohexane

  • Petroleum ether

  • Round-bottom flask (appropriate size for the scale)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Büchner funnel and filter flask

  • Vacuum source

Step-by-Step Procedure:

  • Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath on a magnetic stirrer.

  • Initial Charging: Add pyruvic acid to the flask, followed by the solvent dichloromethane and a catalytic amount (a few drops) of concentrated sulfuric acid.[10] Begin stirring to ensure the mixture is homogeneous.

  • Bromine Addition: Carefully charge the addition funnel with one molar equivalent of liquid bromine.

  • Reaction Execution: Begin the dropwise addition of bromine to the stirred pyruvic acid solution over approximately 3 to 4 hours.[10][11] Maintain the reaction temperature between 25-30°C using the ice bath as needed. The slow addition is critical to control the exothermic reaction and prevent the formation of dibrominated byproducts.

  • Reaction Completion: As the reaction progresses, the reddish-brown color of the bromine will fade, and a white precipitate of 3-bromopyruvic acid will begin to form.[10] After the addition is complete, continue stirring the mixture for an additional hour to ensure the reaction goes to completion.[11] The reaction is considered complete when the reaction liquid becomes colorless.[12]

  • Crude Product Precipitation: Remove the flask from the ice bath. Dilute the reaction mixture by adding cyclohexane and petroleum ether. This step reduces the solubility of the product, causing it to precipitate out of the solution more completely.[10]

  • Isolation of Crude Product: Cool the mixture further in an ice bath to maximize crystallization.[11] Isolate the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter with cold petroleum ether to remove residual solvent and soluble impurities.[10][11]

  • Drying: Dry the crude 3-bromopyruvic acid under vacuum to remove residual solvents. The resulting white to off-white solid is the crude product, which will be carried forward for purification.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Isolation A Charge Flask: Pyruvic Acid Dichloromethane Sulfuric Acid (cat.) B Dropwise Addition: Liquid Bromine (3-4 hours, <30°C) A->B Start Stirring C Stir 1 hour post-addition B->C Precipitate Forms D Precipitate Product: Add Cyclohexane & Petroleum Ether C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Petroleum Ether F->G H Dry Under Vacuum G->H I Crude 3-BP Solid H->I Proceed to Purification Purification_Workflow cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation A Place Crude 3-BP in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent A->B C Heat Gently until Fully Dissolved B->C D Slowly Cool to Room Temperature C->D Clear Solution E Cool in Ice Bath to Maximize Yield D->E Crystals Form F Vacuum Filtration to Collect Crystals E->F G Wash with Small Amount of Cold Solvent F->G H Dry Under Vacuum G->H I Pure 3-BP Crystals H->I Proceed to QC

Caption: Workflow for the purification of 3-bromopyruvic acid via recrystallization.

Quality Control and Characterization

Verifying the purity and identity of the final product is a critical, non-negotiable step. The following methods are recommended for a comprehensive quality control assessment.

Physical Properties

Summarize the physical characteristics of the synthesized compound and compare them to literature values.

PropertyExpected ValueSource
Chemical Formula C₃H₃BrO₃[3]
Molar Mass 166.96 g/mol [4][7]
Appearance White to colorless crystalline solid[3]
Melting Point 79-82 °C (for the hydrate)[3]
Analytical Methods for Purity Assessment
  • Melting Point Analysis: This is a rapid and effective initial assessment of purity. A pure compound will exhibit a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an essential tool for structural confirmation. The spectrum of pure 3-bromopyruvic acid is expected to be simple. The two protons on the carbon bearing the bromine (Br-CH₂-) should appear as a singlet in the spectrum. The acidic proton (-COOH) may be visible as a broad singlet or may exchange with trace water in the solvent. The absence of signals corresponding to pyruvic acid (a singlet for the CH₃ group) indicates successful synthesis. Public databases like PubChem can provide reference spectra. [4]* High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity. Using a reverse-phase column (e.g., C18) with an appropriate mobile phase (e.g., a gradient of water with 0.1% formic acid and acetonitrile), the purity of the sample can be quantified by integrating the peak area. A pure sample should show a single major peak at the characteristic retention time for 3-BP.

Storage and Stability

Proper storage is crucial to maintain the integrity of 3-bromopyruvic acid, as it can be unstable over time, especially in solution.

  • Solid Compound: Store the purified, dry solid in a tightly sealed container in a dry, cool, and well-ventilated area, preferably refrigerated. [13]When stored as a powder at -20°C, it is stable for up to three years. [7]* Stock Solutions: For experimental use, prepare fresh solutions whenever possible. If storage is necessary, stock solutions can be kept at -20°C for up to one month or at -80°C for up to six months. [2]It is recommended to store solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.

References

  • Google Patents. (2014). CN103804177A - Production process for synthesizing bromopyruvate.
  • Li, Y., et al. (2022). 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells. Oncology Reports, 48(5), 195. Retrieved from [Link]

  • Lis, P., et al. (2016). 3-Bromopyruvate as a potent anticancer therapy in honor and memory of the late Professor André Goffeau. Cell & Bioscience, 6, 43. Retrieved from [Link]

  • Pereira da Silva, A. P., et al. (2016). 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells. Anticancer Research, 36(12), 6337-6346. Retrieved from [Link]

  • Wikipedia. (n.d.). Bromopyruvic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70684, Bromopyruvic acid. Retrieved from [Link]

  • Maciszka, T., et al. (2021). The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells. International Journal of Molecular Sciences, 22(19), 10352. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. Coll. Vol. 4, p.538 (1963); Vol. 33, p.43 (1953). Retrieved from [Link]

  • Pedersen, P. L. (2012). 3-Bromopyruvate (3BP) a fast acting, promising, powerful, specific, and effective “small molecule” anti-cancer agent taken from labside to bedside: Introduction to a special issue. Journal of Bioenergetics and Biomembranes, 44(1), 1–6. Retrieved from [Link]

Sources

Application Note: Advanced Delivery Architectures for 3-Bromopyruvic Acid (3-BP)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a technical guide for the formulation, validation, and administration of 3-Bromopyruvic Acid (3-BP) in preclinical oncology models. It addresses the compound's inherent instability and toxicity challenges through engineered delivery systems.

Part 1: The Stability Paradox & Mechanistic Rationale

3-Bromopyruvic Acid (3-BP) is a potent alkylating agent that acts as a "Trojan Horse" in cancer metabolism. Structurally mimicking lactate and pyruvate, it enters cells primarily via Monocarboxylate Transporter 1 (MCT1) .[1] Once intracellular, it abolishes the Warburg effect by irreversibly inhibiting Hexokinase II (HK2) and GAPDH , leading to rapid ATP depletion and mitochondrial-mediated apoptosis.

The Challenge: Systemic Toxicity & Inactivation

Despite its efficacy in vitro, free 3-BP faces two critical hurdles in vivo:

  • Rapid Inactivation: The electrophilic nature of 3-BP makes it highly susceptible to conjugation with Glutathione (GSH) and serum albumin. Upon systemic injection, free 3-BP is neutralized before reaching the tumor, necessitating dangerously high doses to achieve a therapeutic window.

  • Vascular Toxicity: Direct intravenous (IV) infusion of free 3-BP causes severe burning sensations and chemical phlebitis due to its alkylating activity on endothelial cells.

Strategic Solution: To translate 3-BP efficacy, researchers must utilize Molecular Encapsulation (to protect the drug from GSH) or Locoregional Delivery (to bypass systemic circulation).

Visualizing the Mechanism

The following diagram illustrates the entry of 3-BP, its blockade of glycolysis, and the protective role of encapsulation.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytosol / Mitochondria Free3BP Free 3-BP (Highly Reactive) GSH_Serum Serum GSH/Albumin Free3BP->GSH_Serum Rapid Inactivation MCT1 MCT1 Transporter Free3BP->MCT1 If survives serum Encapsulated β-CD-3-BP Complex (Protected) Encapsulated->MCT1 Dissociation at Tumor Site HK2 Hexokinase II (Mitochondrial Bound) MCT1->HK2 Alkylation GAPDH GAPDH HK2->GAPDH Glycolytic Flux ATP_Depletion ATP Depletion & ROS Surge HK2->ATP_Depletion Inhibition GAPDH->ATP_Depletion Inhibition Apoptosis Apoptosis ATP_Depletion->Apoptosis

Caption: Figure 1.[2] Pharmacodynamics of 3-BP. Encapsulation prevents premature neutralization by serum thiols, allowing active transport via MCT1 to target HK2/GAPDH.

Part 2: Protocol A - Molecular Encapsulation ( -Cyclodextrin)

This protocol details the synthesis of a


-Cyclodextrin (

-CD) inclusion complex
.[1] This is the "Gold Standard" preclinical formulation for systemic delivery, as established by Chapiro et al. (2014). It renders 3-BP non-toxic to veins and protects it from GSH.
Materials Required[1][3][4][5][6][7][8][9]
  • 3-Bromopyruvic Acid (Sigma-Aldrich/Merck)[3]

  • 
    -Cyclodextrin (
    
    
    
    -CD) (pharmaceutical grade)
  • Deionized Water (DI Water), sterile

  • 0.22

    
    m Syringe Filters (PES membrane)
    
  • Lyophilizer (Freeze Dryer)

  • Probe Sonicator

Step-by-Step Synthesis
  • Stoichiometric Calculation: Prepare a 1:1 molar ratio of 3-BP to

    
    -CD.
    
    • Example: Dissolve 166 mg of 3-BP (1 mmol) and 1135 mg of

      
      -CD  (1 mmol) in 30 mL of DI water .
      
    • Note: 3-BP is an acid; ensure the water is neutral pH initially, but do not buffer strongly as salts may interfere with complexation.

  • Solubilization & Complexation:

    • Add the

      
      -CD to the water first under magnetic stirring until fully dispersed.
      
    • Add 3-BP portion-wise to the stirring solution.

    • Sonication: Subject the mixture to probe sonication for 1 hour at room temperature. This energy input drives the hydrophobic bromomethyl group of 3-BP into the hydrophobic cavity of the

      
      -CD torus.
      
  • Equilibration:

    • Shake the solution overnight (12–16 hours) at 25°C in the dark (3-BP is light sensitive).

  • Lyophilization:

    • Flash freeze the solution using liquid nitrogen.

    • Lyophilize for 24–48 hours until a fluffy white powder is obtained.

  • Reconstitution:

    • Store powder at -20°C.

    • Immediately prior to injection, reconstitute in sterile PBS to the desired concentration (typically 10–20 mg/kg equivalent).

Quality Control: NMR Validation

You must verify that 3-BP is actually inside the


-CD cavity and not just a physical mixture.
  • Method:

    
    H-NMR in D
    
    
    
    O.
  • Success Criteria: Look for an upfield shift (~0.1 ppm) of the methylene protons (-CH

    
    -) of 3-BP.[1] In free 3-BP, this singlet appears around 3.66 ppm .[1] In the complex, it shifts due to the shielding effect of the 
    
    
    
    -CD cavity.

Part 3: Protocol B - Locoregional Delivery (TACE)

For hepatocellular carcinoma (HCC) models (e.g., VX2 rabbit or rat hepatoma), systemic delivery may still be insufficient. Transarterial Chemoembolization (TACE) delivers the drug directly to the tumor bed.[4]

Experimental Setup
  • Animal Model: VX2 Rabbit (liver tumor model) or Sprague-Dawley Rat.

  • Imaging: C-arm fluoroscopy unit.

  • Catheters: 2.0–3.0 Fr microcatheters.

Administration Workflow
  • Access: Gain arterial access via the femoral artery using a cut-down technique or percutaneous puncture.

  • Catheterization: Advance the microcatheter into the Hepatic Artery . Use contrast agent (Iodixanol) to map the tumor feeding vessels.

  • Drug Preparation:

    • Dissolve 3-BP in saline to a concentration of 1.75 mM (a specific therapeutic window identified in literature).

    • Optional: Mix with Lipiodol (ethiodized oil) in a 1:1 ratio to create an emulsion. Lipiodol acts as a carrier and embolic agent, retaining the drug in the tumor.

  • Infusion:

    • Infuse the solution slowly under fluoroscopic guidance.

    • Endpoint: Stop infusion when "stasis" (slowing of blood flow) is observed in the tumor feeder vessel.

  • Post-Procedure: Remove catheter, ligate artery (if cut-down), and monitor animal for signs of hepatic failure (liver enzymes).

Part 4: Comparative Data & Validation

When validating your delivery method, use the following metrics to ensure the formulation is superior to free drug.

Table 1: Comparative Metrics of Free vs. Formulated 3-BP

MetricFree 3-BP (Systemic)

-CD-3-BP (Formulated)
TACE (Locoregional)
LD50 (Murine) ~15–20 mg/kg> 50 mg/kgN/A (Local dose dependent)
Serum Half-life < 15 mins (Rapid GSH binding)> 60 minsHigh local retention
Vascular Injury Severe phlebitis/necrosisNone observedMinimal (Targeted)
Tumor Reduction Minimal (at tolerated doses)High (>60% reduction)Very High (>80% necrosis)
Workflow Visualization: -CD Complex Preparation

Prep Start Raw Materials: 3-BP + β-Cyclodextrin Mix Mix in DI Water (1:1 Molar Ratio) Start->Mix Sonicate Probe Sonication (1 Hour, RT) Mix->Sonicate Equilibrate Shake Overnight (Dark, 25°C) Sonicate->Equilibrate Freeze Flash Freeze & Lyophilize Equilibrate->Freeze QC QC: 1H-NMR (Check 3.66 ppm Shift) Freeze->QC Final Final Powder (Reconstitute in PBS) QC->Final

Caption: Figure 2. Synthesis workflow for


-Cyclodextrin-3-BP inclusion complexes. Critical QC step involves NMR verification of encapsulation.

References

  • Chapiro, J., et al. (2014). Systemic Delivery of Microencapsulated 3-Bromopyruvate for the Therapy of Pancreatic Cancer.[1] Clinical Cancer Research. Link

  • Ko, Y.H., et al. (2012). A translational study "case report" on the small molecule "energy blocker" 3-bromopyruvate (3BP) as a potent anticancer agent: from bench side to bedside. Journal of Bioenergetics and Biomembranes. Link

  • Ganapathy-Kanniappan, S., et al. (2010). 3-Bromopyruvate: A New Targeted Antimetabolic Agent and the Future of Cancer Treatment. Anticancer Research.[1][5][6] Link

  • Valenti, D., et al. (2015). Locoregional therapy with 3-bromopyruvate in a VX2 rabbit liver tumor model. Journal of Vascular and Interventional Radiology. Link

  • Pedersen, P.L. (2012). 3-Bromopyruvate (3BP) a fast acting, promising, powerful, specific, and effective "small molecule" anti-cancer agent taken from labside to bedside: introduction to a special issue. Journal of Bioenergetics and Biomembranes. Link

Sources

Troubleshooting & Optimization

degradation of bromopyruvic acid in cell culture media over time

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers on the Degradation of Bromopyruvic Acid in Cell Culture Media

Welcome to the Technical Support Center for 3-Bromopyruvic Acid (BrPA), a potent metabolic inhibitor with significant potential in cancer research.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate a critical challenge in working with BrPA: its inherent instability in aqueous solutions like cell culture media. Understanding and mitigating this degradation is paramount for obtaining reproducible and reliable experimental results.

This resource provides field-proven insights and evidence-based protocols to ensure the scientific integrity of your work. We will delve into the causality behind BrPA's instability and offer self-validating systems to confirm its activity.

Part 1: Frequently Asked Questions (FAQs) - Understanding BrPA Stability

This section addresses the fundamental chemical properties of BrPA that dictate its behavior in experimental settings.

Q1: What is 3-Bromopyruvic Acid (BrPA) and why is its stability a concern?

Q2: What is the primary mechanism of BrPA degradation in cell culture media?

A2: The primary degradation mechanism is hydrolysis. In a neutral pH environment, BrPA is converted to 3-hydroxypyruvate, releasing hydrobromic acid (HBr) as a byproduct.[8] This reaction is pH-dependent and accelerates under neutral to alkaline conditions.[8] The half-life of BrPA at physiological conditions (37°C, pH 7.4) has been determined to be as short as 77 minutes.[8] This rapid decay underscores the necessity of using freshly prepared solutions for all experiments.[8][10]

Q3: What factors influence the rate of BrPA degradation?

A3: Several factors critically affect BrPA's stability:

  • pH: This is the most significant factor. BrPA is considerably more stable in acidic conditions (pH < 7).[8] As the pH increases towards neutral and alkaline levels, the rate of hydrolysis and subsequent degradation increases dramatically.[8]

  • Temperature: While BrPA is stable as a powder at 2-8°C, its degradation in solution is accelerated at higher temperatures, such as the standard cell culture incubation temperature of 37°C.

  • Presence of Nucleophiles: Cell culture media contains numerous nucleophilic molecules (e.g., amino acids, glutathione from serum) that can react with the electrophilic BrPA, inactivating it.[10] Glutathione (GSH), in particular, can readily form complexes with BrPA, which can be a mechanism of cellular resistance.[10][11]

Q4: Are the degradation products of BrPA toxic to cells?

A4: The primary degradation product, 3-hydroxypyruvate, is a metabolic intermediate and is generally considered less toxic than BrPA. However, the release of HBr will acidify the local microenvironment, which could potentially have secondary effects on cell health, though this is less of a concern in the buffered environment of cell culture media. The primary issue with degradation is the loss of the desired anti-glycolytic effect, not the introduction of a new cytotoxic compound.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides a problem-and-solution framework for issues commonly encountered during BrPA experiments.

Problem: My BrPA treatment shows highly variable or no discernible effect on cell viability or metabolism.

  • Potential Cause 1: BrPA Degradation. The most likely culprit is the degradation of BrPA in the culture medium before it can exert its full effect, especially in long-term (e.g., 24-48 hour) experiments. The effective concentration of the drug is likely far lower than the calculated starting concentration.

  • Solution 1a: Use Freshly Prepared Solutions. BrPA solutions should be prepared immediately before addition to the cell culture.[8][10] Do not store BrPA in aqueous buffers or media, even for a few hours.

  • Solution 1b: Shorten Exposure Time. Consider using shorter incubation times (e.g., 1-4 hours) to minimize the impact of degradation.[4] Many of BrPA's primary effects, such as GAPDH inhibition and GSH depletion, occur rapidly.[4]

  • Solution 1c: Replenish the Medium. For longer-term experiments, consider a media change with freshly prepared BrPA at intermediate time points to maintain a more consistent concentration of the active compound.

  • Potential Cause 2: Inactive Stock Solution. The BrPA stock solution itself may have degraded due to improper storage or preparation.

  • Solution 2a: Verify Stock Solution Preparation. Always prepare stock solutions in an anhydrous solvent like DMSO and store them in small, single-use aliquots at -80°C.[12] Avoid repeated freeze-thaw cycles.

  • Solution 2b: Perform a Potency Check. Before a large-scale experiment, validate the activity of a new batch or aliquot of BrPA stock on a sensitive cell line or by using a functional assay (see Protocol 2 below).

  • Potential Cause 3: High Glutathione (GSH) Levels. Some cell lines have high intracellular levels of GSH, which can neutralize BrPA.[10]

  • Solution 3a: Measure Intracellular GSH. Assess the basal GSH levels in your cell model.

  • Solution 3b: Consider GSH Depleting Agents. In some research contexts, pre-treatment with a safe GSH-depleting agent has been used to sensitize cells to BrPA.[10] This approach must be carefully controlled and justified.

Problem: I observe significant acidification of my culture medium after adding BrPA.

  • Potential Cause: Hydrolysis Byproduct. This is expected. The hydrolysis of BrPA produces HBr, which lowers the pH of the medium.[8] While modern cell culture media have strong buffering capacity, a very high concentration of BrPA can overwhelm it.

  • Solution: Monitor pH and Use Appropriately Buffered Media. Ensure you are using a medium with a robust buffering system (e.g., HEPES-buffered). For high BrPA concentrations, you may need to monitor the pH of the medium during the experiment. The acidic tumor microenvironment is one reason BrPA is thought to have some tumor specificity, as the lower pH extends its half-life.[8]

Part 3: Validated Experimental Protocols

These protocols provide a self-validating framework for preparing, handling, and testing BrPA.

Protocol 1: Preparation and Handling of BrPA Stock Solutions

This protocol is designed to maximize the stability and longevity of your BrPA supply.

Materials:

  • 3-Bromopyruvic acid powder (store at 2-8°C)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes suitable for cryogenic storage

Procedure:

  • Pre-calculation: Determine the required volume of DMSO to create a concentrated stock solution (e.g., 100 mM). Perform this in a fume hood, wearing appropriate personal protective equipment (PPE), as BrPA powder is harmful if swallowed.[13]

  • Weighing: Tare a sterile microcentrifuge tube. Carefully weigh the BrPA powder directly into the tube. Causality Note: Weighing directly into the final tube minimizes transfer loss and exposure to atmospheric moisture.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube. Vortex vigorously until the powder is completely dissolved. The solution should be clear.

  • Aliquoting: Immediately dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile cryogenic vials. Causality Note: Aliquoting prevents the degradation that occurs with repeated freeze-thaw cycles and exposure of the main stock to moisture.

  • Storage: Store the aliquots at -80°C. A properly prepared DMSO stock can be stable for up to 6 months.[12]

  • Working Solution Preparation: On the day of the experiment, thaw a single aliquot. Dilute it directly into pre-warmed cell culture medium to the final desired concentration immediately before adding it to your cells. Discard any unused portion of the diluted solution.

Protocol 2: A Time-Course Experiment to Determine BrPA Stability in Your Specific Cell Culture Medium

This experiment provides empirical data on the functional half-life of BrPA under your exact experimental conditions.

Principle: This assay indirectly measures the amount of active BrPA remaining over time by assessing its effect on cell viability. A time-zero control establishes the maximum effect, while subsequent time points reveal the decay of its cytotoxic activity.

Procedure:

  • Cell Plating: Plate a cancer cell line known to be sensitive to BrPA (e.g., HepG2, MDA-MB-231) in a 96-well plate at a density that ensures they are in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.

  • Preparation of "Aged" Media:

    • In separate sterile tubes, prepare your complete cell culture medium containing the desired final concentration of BrPA (e.g., 100 µM).

    • Create several of these tubes. One will be the "Time 0" medium. Place the other tubes in your 37°C, 5% CO2 incubator to "age" for different durations (e.g., 2h, 4h, 8h, 24h).

  • Treatment:

    • At the end of each aging period, retrieve the corresponding tube of BrPA-containing medium.

    • Remove the old medium from a set of wells on your 96-well plate and add the "aged" medium.

    • For the "Time 0" point, add the freshly prepared BrPA medium to its designated wells. Include vehicle (medium with DMSO) and untreated controls.

  • Incubation: Incubate all treated cells for a fixed, short duration (e.g., 4 hours). Causality Note: A short, fixed incubation period ensures that you are measuring the effect of the remaining BrPA in the aged media, rather than the continued degradation during the cell exposure period.

  • Viability Assessment: After the 4-hour treatment, remove the treatment media, wash the cells with PBS, and add fresh, complete medium. Allow the cells to recover for 24-48 hours.

  • Readout: Measure cell viability using a standard method such as an MTT, MTS, or PrestoBlue™ assay.

  • Data Analysis: Normalize the viability data to the untreated control. Plot the viability against the media "aging" time. A steep increase in viability at later time points indicates rapid degradation of BrPA.

Part 4: Data & Visualization

Table 1: pH-Dependent Half-Life of BrPA

This table summarizes the critical relationship between pH and BrPA stability, highlighting the rapid decay at physiological pH.

pHTemperatureHalf-Life (approx.)Source
~1.5-2AmbientSeveral days[8]
6.5-7.037°CUp to 7 hours[8]
7.0Ambient~160 minutes[8]
7.437°C~77 minutes [8]
Diagrams

G start Start: Inconsistent or No BrPA Effect q1 Was the BrPA working solution prepared FRESH (i.e., <15 min before use)? start->q1 sol1 ACTION: Always prepare BrPA solution immediately before adding to cells. Discard unused diluted solution. q1->sol1 No q2 Is the stock solution stored correctly? (Anhydrous DMSO, -80°C, single-use aliquots) q1->q2 Yes end_node Re-evaluate experiment with corrected parameters sol1->end_node sol2 ACTION: Prepare a new stock solution following Protocol 1. Validate with a control experiment. q2->sol2 No q3 Is the experimental duration long (>4-6 hours)? q2->q3 Yes sol2->end_node sol3 CONSIDER: 1. Shorten exposure time. 2. Replenish media with fresh BrPA at intervals. 3. Run a stability assay (Protocol 2). q3->sol3 Yes q3->end_node No sol3->end_node

Caption: A decision tree for troubleshooting inconsistent experimental results with BrPA.

G cluster_prep Preparation Phase cluster_treatment Treatment & Analysis Phase p1 1. Plate sensitive cells in 96-well plate. Allow to adhere. p2 2. Prepare multiple tubes of Media + BrPA (e.g., 100 µM) t0 Time = 0 h (Use Immediately) p2->t0 t2 Time = 2 h p2->t2 t4 Time = 4 h p2->t4 t8 Time = 8 h p2->t8 p3 3. Add aged media to cells. Incubate for a fixed, short duration (e.g., 4h). t0->p3 t2->p3 t4->p3 t8->p3 p4 4. Wash cells and replace with fresh, drug-free media. Incubate 24-48h. p3->p4 p5 5. Assess cell viability (e.g., MTS/MTT assay). p4->p5 p6 6. Plot Viability vs. Media Aging Time. p5->p6

Caption: Step-by-step workflow for empirically testing BrPA stability in culture medium.

References

  • 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells. NIH.[Link]

  • 3-bromopyruvate inhibits glycolysis, depletes cellular glutathione, and compromises the viability of cultured primary rat astrocytes. PubMed.[Link]

  • The antitumor agent 3-bromopyruvate has a short half-life at physiological conditions. ResearchGate.[Link]

  • 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells. ANTICANCER RESEARCH.[Link]

  • 3-Bromopyruvic acid MSDS. DC Chemicals.[Link]

  • Bromopyruvic acid. Wikipedia.[Link]

  • The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells. NIH.[Link]

  • Systemic administration of 3-bromopyruvate reveals its interaction with serum proteins in a rat model. PubMed Central.[Link]

  • 3‐Bromopyruvate as inhibitor of tumour cell energy metabolism and chemopotentiator of platinum drugs. PMC.[Link]

  • Anticancer Efficacy of the Metabolic Blocker 3-Bromopyruvate: Specific Molecular Targeting. Hindawi.[Link]

  • Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer. PMC.[Link]

  • Enhancing anticancer effects, decreasing risks and solving practical problems facing 3-bromopyruvate in clinical oncology: 10 years of research experience. PubMed Central.[Link]

  • Mitochondrial Function Are Disturbed in the Presence of the Anticancer Drug, 3-Bromopyruvate. MDPI.[Link]

  • Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. RSC Publishing.[Link]

  • Interaction between 3-Bromopyruvate and SC-514 in prostate cancer treatment. Journal of Cancer Metastasis and Treatment.[Link]

Sources

minimizing toxicity of bromopyruvic acid to normal cells

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Toxicity of 3-Bromopyruvic Acid (3-BP)

Status: Operational | Tier: Advanced Research Support

Core Directive: The Toxicity-Selectivity Paradox

Welcome to the Metabolic Therapeutics Support Hub. You are likely here because you have observed the potent glycolytic inhibition of 3-Bromopyruvate (3-BP) but are struggling with its narrow therapeutic index in vivo.

The Central Problem: 3-BP is a potent alkylating agent.[1] While it targets Hexokinase II (HK2) in cancer cells, its high reactivity means it will indiscriminately alkylate thiol groups (like Glutathione/GSH) in the blood and normal tissues before reaching the tumor. This causes vascular irritation (phlebitis) , red blood cell lysis , and hepatic toxicity .

The Solution Logic: To minimize toxicity, you must engineer a system that satisfies two conditions:

  • Stealth Transport: Shield the alkylating motif during transit.

  • Gated Entry: Ensure entry only occurs via Monocarboxylate Transporter 1 (MCT1).

Formulation Protocols (The "Shield")

ISSUE: "My mice die immediately upon tail vein injection," or "I see severe necrosis at the injection site." DIAGNOSIS: You are likely injecting free 3-BP in saline. This causes immediate chemical burn to the vasculature and rapid inactivation by serum albumin.

Protocol A: -Cyclodextrin Inclusion Complex (Standard Stability)

Encapsulating 3-BP in


-Cyclodextrin (

-CD) creates a "host-guest" complex that protects the reactive bromide group until cellular uptake.

Reagents:

  • 3-Bromopyruvic acid (High purity)

  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -Cyclodextrin (
    
    
    
    -CD)[2][3]
  • Deionized Water (Milli-Q)

Step-by-Step Methodology:

  • Stoichiometry: Calculate a 1:1 molar ratio of 3-BP to

    
    -CD.
    
    • Example: 167 mg 3-BP (MW ~166.96) + 1135 mg

      
      -CD (MW ~1135).
      
  • Dissolution: Dissolve

    
    -CD in deionized water (approx. 30 mL for the above scale) with gentle stirring at 25°C.
    
  • Complexation: Add 3-BP portion-wise to the

    
    -CD solution while stirring.
    
  • Energy Input: Sonicate the solution for 60 minutes at room temperature to force the hydrophobic 3-BP into the

    
    -CD cavity.
    
  • Stabilization: Shake the mixture overnight (12h) at 25°C.

  • Finishing: Flash freeze the solution and lyophilize (freeze-dry) for 24–48 hours.

  • Usage: Reconstitute the resulting white powder in PBS immediately prior to injection.

Protocol B: "Stealth" Liposomal Encapsulation (Advanced Targeting)

For systemic circulation longevity, PEGylated liposomes are required to avoid the Reticuloendothelial System (RES).

Key Parameters Table:

ParameterSpecificationReason
Lipid Composition DSPC:Chol:DSPE-PEG2000 (55:40:5 molar ratio)High transition temperature (DSPC) prevents premature leakage.
Loading Method Passive Loading (Hydration)3-BP is hydrophilic; remote loading (pH gradient) is difficult.
Particle Size 100–120 nmOptimal for EPR effect (tumor accumulation) and avoiding kidney filtration.
Zeta Potential Slightly Negative (-10 to -20 mV)Reduces aggregation and interaction with serum proteins.

Biological Interface & Administration[5]

ISSUE: "The tumor isn't shrinking despite high doses," or "We see liver toxicity." DIAGNOSIS: Off-target delivery or lack of target expression.

Visualizing the Selectivity Logic

The following diagram illustrates the "Go/No-Go" checkpoints for 3-BP efficacy vs. toxicity.

G cluster_Blood Systemic Circulation cluster_Cell Cellular Interface Start 3-BP Administration FreeDrug Free 3-BP Start->FreeDrug Encapsulated Liposome/CD-3BP Start->Encapsulated SerumAlbumin Serum Albumin/GSH FreeDrug->SerumAlbumin High Reactivity MCT1 MCT1 Transporter Encapsulated->MCT1 EPR Effect / Stability Inactivation Rapid Inactivation (Alkyation) SerumAlbumin->Inactivation Outcome_Tox TOXICITY / NO EFFECT Inactivation->Outcome_Tox Systemic Depletion Cytosol Cytosolic Entry MCT1->Cytosol Transport MCT1->Outcome_Tox No Expression (Resistance) GSH_Pool Intracellular GSH Pool Cytosol->GSH_Pool Normal Cell (High GSH) HK2 Mitochondrial HK2 Cytosol->HK2 Cancer Cell (Low GSH / High HK2) GSH_Pool->Outcome_Tox Neutralization Outcome_Kill TUMOR APOPTOSIS HK2->Outcome_Kill Dissociation from VDAC

Caption: Logic flow of 3-BP selectivity. Success requires bypassing serum inactivation and exploiting the high HK2/low GSH ratio in cancer cells.

Administration Routes: The "Location" Factor
  • TACE (Transarterial Chemoembolization):

    • Best for: Liver Cancer (HCC).[4]

    • Mechanism:[5][6][7] Direct catheter injection into the hepatic artery.

    • Advantage:[1][8][7] Delivers a high local concentration (up to 1.75 mM) directly to the tumor while sparing the healthy liver parenchyma (which is fed by the portal vein).

    • Reference: Ko et al. demonstrated this eliminates systemic toxicity almost entirely.

  • Aerosolized Delivery:

    • Best for: Lung Carcinoma.

    • Mechanism:[5][6][7] Nebulized 3-BP inhalation.[9]

    • Advantage:[1][8][7] Avoids first-pass hepatic metabolism and systemic circulation.

Troubleshooting & FAQs

Q1: How do I confirm my cell line is sensitive before starting in vivo work? A: You must validate MCT1 expression . 3-BP is structurally similar to lactate and pyruvate; it requires the Monocarboxylate Transporter 1 (MCT1) to enter the cell.

  • Action: Perform a Western Blot for MCT1 (SLC16A1).

  • Rule of Thumb: If MCT1 is low/absent, 3-BP will not enter, and increasing the dose will only kill normal cells via extracellular alkylation.

Q2: Can I use antioxidants (NAC/Glutathione) to protect normal cells? A: Proceed with extreme caution.

  • The Risk: Administering N-acetylcysteine (NAC) simultaneously with 3-BP will neutralize the drug before it works.

  • The Strategy: If rescue is needed, administer NAC 4–6 hours post-treatment . This allows 3-BP time to irreversibly inhibit HK2 in the tumor, then boosts systemic GSH to clear remaining toxins from the liver/kidneys.

Q3: The solution turns yellow/brown during preparation. Is it safe? A: STOP. Color change indicates degradation or polymerization.

  • Cause: 3-BP is unstable at neutral/alkaline pH for long periods.

  • Fix: Prepare fresh in slightly acidic buffer (pH 6.0–6.5) or use the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -CD complex.[2][10] Never store dissolved free 3-BP overnight.
    

Q4: What is the primary biomarker for 3-BP efficacy in vivo? A: FDG-PET Imaging.

  • Since 3-BP targets glycolysis, a successful treatment should show a rapid, dramatic drop in glucose uptake (

    
    F-FDG signal) within 24 hours, often before tumor volume reduction is visible.
    

References

  • Ko, Y. H., et al. (2012). "A translational study 'case report' on the small molecule 'energy blocker' 3-bromopyruvate (3BP) as a potent anticancer agent: from bench side to bedside." Journal of Bioenergetics and Biomembranes. Link

  • Ganapathy-Kanniappan, S., et al. (2012). "Aerosolized 3-bromopyruvate inhibits lung tumorigenesis without causing liver toxicity." Cancer Prevention Research. Link

  • Birsoy, K., et al. (2013). "MCT1-mediated transport of a toxic molecule is an effective strategy for targeting glycolytic tumors." Nature Genetics.[1][11] Link

  • Gandolfi, T., et al. (2014). "Systemic delivery of microencapsulated 3-bromopyruvate for the therapy of pancreatic cancer." Clinical Cancer Research. Link

  • Zhang, Q., et al. (2020). "Liposomal formulation of 3-bromopyruvate for cancer therapy: from the bench to the clinic." International Journal of Nanomedicine. Link

Sources

Validation & Comparative

A Researcher's Guide to Validating Bromopyruvic Acid as a Specific Hexokinase 2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cancer metabolism, the aberrant reliance of tumor cells on aerobic glycolysis, a phenomenon famously termed the "Warburg effect," presents a compelling therapeutic window.[1][2] At the heart of this metabolic reprogramming lies hexokinase 2 (HK2), an enzyme that catalyzes the first committed step of glycolysis and is frequently overexpressed in various malignancies.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate bromopyruvic acid (BrPA), a potent alkylating agent, as a specific inhibitor of HK2. We will delve into the mechanistic underpinnings of BrPA's action, critically evaluate its specificity, and present a suite of self-validating experimental protocols to empower your research.

The Rationale for Targeting HK2 and the Emergence of Bromopyruvic Acid

Cancer cells exhibit a heightened glycolytic rate even in the presence of ample oxygen, a metabolic shift that supports rapid proliferation by providing not only ATP but also essential biosynthetic precursors.[1][3] HK2, by phosphorylating glucose to glucose-6-phosphate, plays a pivotal role in sustaining this high glycolytic flux.[3][6] Its preferential expression in cancerous tissues compared to most normal adult tissues marks it as an attractive target for selective cancer therapy.[4]

Bromopyruvic acid (3-Bromopyruvic acid or 3-BP), a synthetic analog of pyruvate, has emerged as a promising anti-cancer agent due to its potent inhibitory effect on glycolysis.[7][8] Its mechanism of action is primarily attributed to the alkylation of cysteine residues within the active sites of key metabolic enzymes, with HK2 being a principal target.[6]

Mechanism of Action: Covalent Inhibition of Hexokinase 2

BrPA exerts its inhibitory effect on HK2 through irreversible covalent modification. The electrophilic nature of the bromine atom facilitates the alkylation of nucleophilic thiol groups on cysteine residues within the enzyme's active site. This covalent binding permanently inactivates the enzyme, preventing it from phosphorylating glucose and thereby halting the glycolytic cascade at its inception.

cluster_inhibition Inhibition Pathway cluster_glycolysis Glycolytic Pathway (Inhibited) BrPA Bromopyruvic Acid (BrPA) HK2_inactive Inactive HK2 (Covalently Modified) BrPA->HK2_inactive Covalent Alkylation of Cysteine Residue HK2_active Active Hexokinase 2 (HK2) (with Cysteine-SH) G6P Glucose-6-Phosphate HK2_active->G6P Phosphorylation HK2_active->G6P ADP ADP HK2_active->ADP HK2_inactive->G6P Inhibition Glucose Glucose Glucose->HK2_active ATP ATP ATP->HK2_active

Caption: Mechanism of Bromopyruvic Acid (BrPA) inhibition of Hexokinase 2 (HK2).

A Critical Comparison: BrPA vs. Other Glycolytic Inhibitors

While BrPA is a potent HK2 inhibitor, it is crucial to acknowledge its limitations and compare its performance with other molecules targeting glycolysis.

InhibitorTarget(s)Mechanism of ActionPotency (IC50)Key Limitations
Bromopyruvic Acid (BrPA) HK2 , GAPDH, LDH, and other thiol-containing proteinsCovalent alkylationLow µM range for HK2[9]Lack of absolute specificity, potential for off-target effects, reactivity with glutathione.[10][11][12]
2-Deoxy-D-glucose (2-DG) Hexokinases (non-specific)Competitive inhibition with glucosemM rangeLow potency, non-specific for HK isoforms, can be metabolized to some extent.[13]
Lonidamine HK2, MitochondriaDissociates HK2 from mitochondria, inhibits electron transport chainµM rangeMultiple mechanisms of action, potential for mitochondrial toxicity.[14]
Metformin Complex I of the electron transport chain, indirect HK2 inhibitionReduces ATP levels, activates AMPK which can downregulate HK2 expressionmM range for direct effectsIndirect and often cell-type dependent effects on HK2.[1][15]
Benserazide (Benz) HK2Selective binding and inhibition of enzymatic activityNot specified, but shown to be effective in vitro and in vivo[14]Still in preclinical development.[14]

A Step-by-Step Guide to Validating BrPA as an HK2 Inhibitor

To rigorously validate BrPA as a specific HK2 inhibitor, a multi-faceted approach is essential. The following experimental workflows provide a self-validating system to move from in vitro enzymatic activity to cellular target engagement and downstream functional consequences.

Workflow 1: In Vitro Enzymatic Validation

This initial phase aims to quantify the direct inhibitory effect of BrPA on purified HK2 enzyme activity.

start Start: Purified HK2 Enzyme assay Hexokinase Activity Assay (Coupled Enzyme Assay) start->assay measurement Measure NADPH Production (Absorbance at 340 nm) assay->measurement treatment Treatment Groups: - Vehicle Control - BrPA (Dose-Response) - Positive Control (e.g., 2-DG) treatment->assay analysis Data Analysis: - Calculate IC50 - Determine Ki measurement->analysis outcome Outcome: Quantitative measure of BrPA's inhibitory potency on HK2 analysis->outcome

Caption: Workflow for in vitro validation of BrPA's inhibitory effect on HK2.

Detailed Protocol: Coupled Hexokinase Activity Assay

This assay measures HK2 activity by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored spectrophotometrically at 340 nm.[16]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM DTT.

    • Substrate Solution: 100 mM Glucose, 10 mM ATP in Assay Buffer.

    • Coupling Enzyme Solution: 1 U/mL G6PDH, 0.5 mM NADP+ in Assay Buffer.

    • Enzyme Solution: Purified recombinant human HK2 at a working concentration (e.g., 10 µg/mL).

    • Inhibitor Stock: 10 mM BrPA in a suitable solvent (e.g., DMSO or water). Prepare serial dilutions for the dose-response curve.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of Assay Buffer.

    • Add 10 µL of BrPA dilution or vehicle control.

    • Add 20 µL of HK2 enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Add 20 µL of the Coupling Enzyme Solution.

    • Initiate the reaction by adding 100 µL of the Substrate Solution.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 340 nm every minute for 30 minutes.

    • Calculate the rate of NADPH production (V₀) from the linear portion of the kinetic curve.

    • Plot the percentage of HK2 inhibition against the log of BrPA concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow 2: Cellular Target Engagement

Confirming that BrPA directly interacts with and stabilizes HK2 within a cellular context is a critical validation step.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

  • Cell Culture and Treatment:

    • Culture cancer cells with high HK2 expression (e.g., HeLa, A549) to 80-90% confluency.

    • Treat cells with BrPA at various concentrations (e.g., 0, 10, 50, 100 µM) or a vehicle control for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble HK2 at each temperature for each treatment group by Western blotting.

  • Data Interpretation:

    • A positive shift in the melting curve of HK2 in the BrPA-treated samples compared to the vehicle control indicates direct target engagement.

Workflow 3: Assessing Downstream Metabolic Consequences

Validating that HK2 inhibition by BrPA leads to the expected changes in cellular metabolism provides functional evidence of its mechanism of action.

start Cancer Cell Line (High HK2 Expression) treatment Treat with BrPA (or Vehicle Control) start->treatment glucose_uptake Glucose Uptake Assay (e.g., 2-NBDG) treatment->glucose_uptake lactate_production Lactate Production Assay treatment->lactate_production atp_levels Intracellular ATP Assay treatment->atp_levels ecar Extracellular Acidification Rate (ECAR) (Seahorse Assay) treatment->ecar outcome Outcome: Functional validation of glycolytic inhibition glucose_uptake->outcome lactate_production->outcome atp_levels->outcome ecar->outcome

Caption: Workflow for assessing the metabolic consequences of HK2 inhibition by BrPA.

Detailed Protocols:

  • Glucose Uptake Assay: Utilize a fluorescent glucose analog, such as 2-NBDG, to quantify glucose uptake in BrPA-treated versus control cells via flow cytometry or fluorescence microscopy.[9] A significant decrease in 2-NBDG uptake in BrPA-treated cells would indicate inhibition of the initial step of glycolysis.[9]

  • Lactate Production Assay: Measure lactate concentration in the cell culture medium using a colorimetric assay kit. Inhibition of glycolysis by BrPA should lead to a dose-dependent reduction in lactate secretion.[17]

  • Intracellular ATP Measurement: Quantify cellular ATP levels using a luciferase-based assay. As glycolysis is a major source of ATP in cancer cells, effective HK2 inhibition by BrPA is expected to cause a significant drop in intracellular ATP.[6][7]

  • Seahorse XF Analyzer: This technology allows for the real-time measurement of the extracellular acidification rate (ECAR), a proxy for glycolysis.[18] Treatment with BrPA should result in a marked decrease in ECAR, confirming the inhibition of the glycolytic pathway.[18]

Addressing the Specificity Challenge: Investigating Off-Target Effects

A crucial aspect of validating BrPA is to characterize its off-target effects, as it is known to react with other thiol-containing proteins.

Recommended Approaches:

  • Proteomic Profiling: Employ techniques like activity-based protein profiling (ABPP) or chemical proteomics to identify other cellular proteins that are covalently modified by BrPA.

  • Enzyme Assays for Off-Targets: Conduct in vitro enzyme assays for other known BrPA targets, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and lactate dehydrogenase (LDH), to determine their relative sensitivity to BrPA compared to HK2.[10]

  • Glutathione Depletion Assay: Measure intracellular glutathione (GSH) levels in BrPA-treated cells. BrPA is known to react with and deplete GSH, which can contribute to its cytotoxic effects through the induction of oxidative stress.[10][11]

Conclusion

Validating bromopyruvic acid as a specific inhibitor of hexokinase 2 requires a rigorous, multi-pronged experimental approach. By systematically progressing from in vitro enzymatic assays to cellular target engagement and functional metabolic readouts, researchers can build a compelling case for its mechanism of action. Crucially, a thorough investigation of its off-target effects is necessary to fully understand its cellular activity and potential therapeutic applications. The protocols and comparative data presented in this guide provide a robust framework for scientists to confidently assess the utility of BrPA in their research and drug development endeavors.

References

  • Spandidos Publications. (2022). 3‑Bromopyruvic acid regulates glucose metabolism by targeting the c‑Myc/TXNIP axis and induces mitochondria‑mediated apoptosis in TNBC cells. Spandidos Publications. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are HK2 inhibitors and how do they work?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Promoting Role of HK II in Tumor Development and the Research Progress of Its Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). The Promoting Role of HK II in Tumor Development and the Research Progress of Its Inhibitors. MDPI. Retrieved from [Link]

  • PubMed. (2019). Hexokinase II inhibition by 3-bromopyruvate sensitizes myeloid leukemic cells K-562 to anti-leukemic drug, daunorubicin. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Advances in the Study of Hexokinase 2 (HK2) Inhibitors. Retrieved from [Link]

  • PubMed Central. (2015). Inhibition of hexokinase-2 with targeted liposomal 3-bromopyruvate in an ovarian tumor spheroid model of aerobic glycolysis. PubMed Central. Retrieved from [Link]

  • PubMed Central. (2024). Targeting hexokinase 2 for oral cancer therapy: structure-based design and validation of lead compounds. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Mitochondrial Function Are Disturbed in the Presence of the Anticancer Drug, 3-Bromopyruvate. MDPI. Retrieved from [Link]

  • PubMed. (n.d.). Inhibition of hexokinase 2 with 3-BrPA promotes MDSCs differentiation and immunosuppressive function. PubMed. Retrieved from [Link]

  • PubMed. (n.d.). Hexokinase II inhibitor, 3-BrPA induced autophagy by stimulating ROS formation in human breast cancer cells. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hexokinase Method. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (2018). Enhancing anticancer effects, decreasing risks and solving practical problems facing 3-bromopyruvate in clinical oncology: 10 years of research experience. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Metastatic prostate cancer cells are highly sensitive to 3-bromopyruvic acid. Retrieved from [Link]

  • Frontiers. (2020). Hexokinase 2 Depletion Confers Sensitization to Metformin and Inhibits Glycolysis in Lung Squamous Cell Carcinoma. Frontiers. Retrieved from [Link]

  • AACR Journals. (n.d.). Enhanced Antitumor Activity of 3-Bromopyruvate in Combination with Rapamycin In Vivo and In Vitro. AACR Journals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Targeting hexokinase 2 inhibition promotes radiosensitization in HPV16 E7-induced cervical cancer and suppresses tumor growth. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2021). How can I assess the activity of Hexokinase, Phosphoglucoisomerase, Glucose-6-phosphatase Fructose-1, 6-diphosphatase from Rat's Liver & Kidney?. Retrieved from [Link]

  • Bio-protocol. (2020). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. Retrieved from [Link]

  • PubMed Central. (2022). HK2: a potential regulator of osteoarthritis via glycolytic and non-glycolytic pathways. PubMed Central. Retrieved from [Link]

Sources

Synergistic Potentiation of Chemotherapy by Bromopyruvic Acid: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Metabolic Vulnerability of Chemoresistance

Conventional chemotherapy remains the backbone of oncological intervention, yet its efficacy is frequently compromised by multidrug resistance (MDR) and dose-limiting toxicity. The metabolic reprogramming of cancer cells—specifically the Warburg Effect (aerobic glycolysis)—presents a distinct therapeutic window.

3-Bromopyruvic Acid (3-BP) , a halogenated pyruvate analog, acts as a potent alkylating agent that selectively targets Hexokinase II (HK2) and mitochondrial succinate dehydrogenase (SDH). By severing the glycolytic energy supply, 3-BP induces a catastrophic ATP depletion that not only kills cancer cells directly but also disables ATP-dependent efflux pumps (such as P-glycoprotein), thereby re-sensitizing resistant tumors to conventional agents.

This guide objectively compares the synergistic performance of 3-BP when combined with major classes of chemotherapy drugs, supported by experimental data and mechanistic insights.

Mechanistic Pillars of Synergy

The synergistic interaction between 3-BP and conventional chemotherapeutics rests on three primary mechanistic pillars:

  • Bioenergetic Collapse & Efflux Inhibition: 3-BP inhibits HK2 and GAPDH, depleting the ATP pool required by ABC transporters (MDR1/P-gp) to pump chemotherapy drugs out of the cell.

  • Oxidative Stress Amplification: 3-BP depletes intracellular glutathione (GSH), rendering cells hypersensitive to ROS-generating drugs like cisplatin and doxorubicin.

  • Dual-Hit Apoptosis: While chemotherapy often triggers DNA-damage-induced apoptosis (p53-dependent), 3-BP triggers mitochondrial membrane permeabilization (MMP), bypassing p53 mutations.

Figure 1: Synergistic Mechanism of Action

G cluster_0 Cancer Cell Cytoplasm 3 3 BP 3-Bromopyruvate (3-BP) HK2 Hexokinase II (HK2) BP->HK2 Alkylates GSH Glutathione (GSH) BP->GSH Depletes Pgp P-glycoprotein (MDR Pump) BP->Pgp Disables via ATP Loss ATP ATP Pool HK2->ATP Blocks Generation ATP->Pgp Required for Function Apoptosis Apoptosis / Necrosis ATP->Apoptosis Energy Crisis ROS ROS Stress GSH->ROS Scavenging Blocked ROS->Apoptosis Chemo Chemotherapy Drug (Dox/Cis/Pac) Pgp->Chemo Efflux (Resistance) Pgp->Chemo Efflux Blocked Chemo->ROS Induces DNA DNA Damage / Microtubule Arrest Chemo->DNA Accumulates & Targets DNA->Apoptosis

Caption: 3-BP disables ATP-dependent drug efflux and antioxidant defenses, amplifying the cytotoxicity of conventional chemotherapy.

Comparative Analysis: 3-BP Combinations

The following table summarizes the performance of 3-BP when combined with standard-of-care agents. Data is synthesized from in vitro and in vivo studies focusing on resistant phenotypes.[1]

Table 1: Synergistic Performance Profiles
Drug ClassSpecific AgentTarget Cancer ModelSynergistic MechanismKey Experimental Outcome
Anthracyclines Doxorubicin (DNR/DOX) Breast (MCF-7/ADR), Leukemia (K-562)MDR Reversal: ATP depletion inhibits P-gp pump; increased intracellular drug retention.283-fold sensitization in resistant breast cancer cells; increased nuclear accumulation of DOX [1, 4].
Platinum Agents Cisplatin / Oxaliplatin Colorectal (HCT116), Lung (A549)ROS Amplification: 3-BP depletes GSH, preventing neutralization of Platinum-induced oxidative stress.90% ATP loss with 100 µM 3-BP; massive cell death in p53-deficient cells resistant to mono-therapy [2, 5].
Antimetabolites 5-Fluorouracil (5-FU) Colorectal (SW480, HT29)Cell Cycle Arrest: 3-BP (S-phase) + 5-FU (G2/M-phase) creates a dual blockade.[1]Significant tumor growth suppression in BALB/c mice; upregulation of Bax/p53 and downregulation of Bcl-2 [3].
Taxanes Paclitaxel Breast (MDR Phenotypes)Efflux Blockade: Similar to Anthracyclines, prevents taxane efflux via ABC transporters.85-fold sensitization in resistant lines; restoration of apoptosis in taxane-refractory cells [4].
mTOR Inhibitors Rapamycin NSCLC (Lung)Dual Pathway Block: Simultaneous inhibition of glycolysis (3-BP) and protein synthesis (mTOR).Synergistic reduction in tumor multiplicity and load in aerosol-treated mouse models [6].[2]

Experimental Protocols

To validate these synergistic effects, a rigorous experimental design using the Chou-Talalay Method is required. This method quantifies the Combination Index (CI), where CI < 1 indicates synergy.

Protocol: Assessment of Synergistic Cytotoxicity

Objective: Determine the Combination Index (CI) of 3-BP and a candidate chemotherapy drug.

Reagents:

  • 3-Bromopyruvic Acid (freshly prepared in PBS, pH adjusted to 7.2-7.4).

  • Candidate Drug (e.g., Doxorubicin).[3]

  • MTT or CCK-8 Cell Viability Kit.

  • CompuSyn Software (or equivalent).

Workflow:

  • Cell Seeding: Seed tumor cells (e.g., 5x10³ cells/well) in 96-well plates. Allow 24h attachment.

  • Dose Determination (Monotherapy): Treat cells with serial dilutions of 3-BP alone and Drug X alone to determine individual IC50 values.

  • Combination Treatment (Constant Ratio):

    • Design a treatment matrix using a constant ratio (e.g., IC50 of A : IC50 of B).

    • Treat cells with 3-BP + Drug X at 0.25x, 0.5x, 1x, 2x, and 4x of their respective IC50s.

  • Incubation: Incubate for 24–72 hours (drug dependent).

  • Viability Assay: Add MTT reagent, incubate 4h, dissolve formazan crystals, and read absorbance at 570 nm.

  • Data Analysis: Calculate Fraction Affected (Fa). Plot Isobolograms and calculate CI values using the equation:

    
    
    (Where D1/D2 are doses in combination to achieve effect x, and (Dx)1/(Dx)2 are doses of single drugs to achieve effect x).
    
Figure 2: Synergy Validation Workflow

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis Seeding Cell Seeding (96-well plate) IC50 Determine Individual IC50 Values Seeding->IC50 Matrix Design Matrix (Constant Ratio) IC50->Matrix Define Ratios Incubation Incubate 24-72 Hours Matrix->Incubation Co-treatment MTT MTT/CCK-8 Assay Incubation->MTT CompuSyn Calculate CI Value (Chou-Talalay) MTT->CompuSyn Input OD Data Result Interpretation: CI < 1 : Synergy CI = 1 : Additive CI > 1 : Antagonism CompuSyn->Result

Caption: Standardized workflow for quantifying drug synergy using the Chou-Talalay method.

Technical Considerations & Limitations

  • Stability: 3-BP is an alkylating agent and can be unstable in basic media. Solutions must be prepared fresh and pH-adjusted carefully to avoid rapid degradation before cellular uptake.

  • MCT1 Expression: Efficacy is highly correlated with Monocarboxylate Transporter 1 (MCT1) expression, which facilitates 3-BP entry. Screen cell lines for MCT1 levels prior to synergy studies.

  • Thiol Neutralization: Avoid culture media with high levels of thiols (e.g., excess glutathione or N-acetylcysteine) during the treatment window, as these will neutralize 3-BP before it reaches the target.

References

  • Xu, T., et al. (2024). 3-bromopyruvate enhanced daunorubicin-induced cytotoxicity involved in monocarboxylate transporter 1 in breast cancer cells. PubMed Central. Link

  • Kollinger, R., et al. (2013). 3-Bromopyruvate as inhibitor of tumour cell energy metabolism and chemopotentiator of platinum drugs.[4] National Institutes of Health. Link

  • Zhang, Q., et al. (2017). Synergistic antitumor effect of 3-bromopyruvate and 5-fluorouracil against human colorectal cancer through cell cycle arrest and induction of apoptosis. PubMed.[5] Link

  • El Sayed, S.M., et al. (2016). Targeting Cancer Cells using 3-bromopyruvate for Selective Cancer Treatment. PubMed Central. Link

  • Gong, Y., et al. (2025).[6] Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. National Institutes of Health. Link

  • Zhang, X., et al. (2015). Enhanced antitumor activity of 3-bromopyruvate in combination with rapamycin in vivo and in vitro. Cancer Prevention Research.[2] Link

Sources

Comparative Guide: Assessing the Specificity of Bromopyruvic Acid (3-BP) for Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromopyruvic Acid (3-BP) represents a paradigm shift in oncological therapeutics, moving from non-specific DNA alkylation to targeted "metabolic catastrophe." Unlike traditional chemotherapies that target rapidly dividing cells indiscriminately, 3-BP exploits the Warburg Effect —the reliance of cancer cells on aerobic glycolysis.

This guide provides a rigorous technical framework for assessing 3-BP’s specificity. It compares 3-BP against standard glycolytic inhibitors (e.g., 2-Deoxyglucose) and outlines self-validating experimental protocols to quantify its therapeutic index in vitro and in vivo.

Part 1: The Mechanistic Basis of Selectivity

To assess specificity, one must first understand the "Trojan Horse" mechanism of 3-BP. Its selectivity is not inherent to the molecule's toxicity but is dictated by transport kinetics and mitochondrial topology.

The "Trojan Horse" Entry (MCT1 Dependence)

Normal cells typically express low levels of Monocarboxylate Transporter 1 (MCT1) . Aggressive tumors, however, overexpress MCT1 to export the massive amounts of lactate generated by glycolysis. 3-BP, structurally mimicking lactate/pyruvate, hijacks this transporter to enter the cell at high concentrations.

The "Execution" (HK2 & Mitochondrial Collapse)

Once inside, 3-BP acts as an alkylating agent.[1][2] Its primary target is Hexokinase II (HK2) , which in cancer cells is often bound to the mitochondrial Voltage-Dependent Anion Channel (VDAC) .[3][4] This binding suppresses apoptosis. 3-BP alkylates HK2, dissociating it from VDAC, which triggers:

  • Instant cessation of glycolysis (ATP depletion).

  • Mitochondrial depolarization (Permeability Transition Pore opening).

  • Rapid cell death (often necrosis due to acute ATP loss).

Visualization: The 3-BP Specificity Cascade

The following diagram illustrates the differential impact of 3-BP on Normal vs. Cancer cells based on MCT1 expression and HK2 localization.

G cluster_legend Legend cluster_normal Normal Cell (Low Specificity) cluster_cancer Cancer Cell (High Specificity) L1 Extracellular Space L2 Transporter/Enzyme L3 Cellular Outcome Start 3-Bromopyruvate (3-BP) Norm_MCT Low MCT1 Expression Start->Norm_MCT Low Affinity Canc_MCT MCT1 Overexpression (Lactate Export Machinery) Start->Canc_MCT High Affinity Norm_Entry Restricted Entry Norm_MCT->Norm_Entry Norm_HK Cytosolic Hexokinase I Norm_Entry->Norm_HK Norm_Outcome Minimal Toxicity (Homeostasis Maintained) Norm_HK->Norm_Outcome Canc_Entry Rapid Influx (Trojan Horse) Canc_MCT->Canc_Entry Canc_HK2 Mitochondrial-Bound HK2 (VDAC Complex) Canc_Entry->Canc_HK2 Canc_Event HK2 Alkylation & Dissociation Canc_HK2->Canc_Event Canc_Mito Mitochondrial Depolarization (MPTP Opening) Canc_Event->Canc_Mito Canc_Outcome Metabolic Catastrophe (ATP Depletion/Necrosis) Canc_Mito->Canc_Outcome

Caption: Differential mechanism of action. 3-BP selectivity relies on MCT1-mediated entry and the destabilization of the cancer-specific HK2-VDAC mitochondrial complex.

Part 2: Comparative Analysis

To objectively assess 3-BP, it must be benchmarked against other metabolic inhibitors.

Table 1: 3-BP vs. Alternative Glycolytic Inhibitors
Feature3-Bromopyruvate (3-BP) 2-Deoxyglucose (2-DG) Lonidamine
Primary Mechanism Alkylating agent; inhibits HK2 & SDH (Complex II).Glucose analog; competitive inhibitor of HK2 & PGI.Inhibits MCTs and mitochondrial pyruvate carrier.
Potency (

)
High (

)
Low (

)
Moderate (

)
Specificity Factor MCT1 Transporter Status. Highly specific to MCT1+ cells.Glucose uptake rate. Specific to GLUT1+ cells.Mitochondrial potential.
Cell Death Mode Rapid ATP depletion

Necrosis (primary) or Apoptosis.
Slow ATP depletion

Autophagy/Apoptosis.
Apoptosis.[1][2][3][5][6]
Limitation Systemic toxicity if free drug is used (requires formulation).Requires millimolar concentrations (hard to achieve clinically).Hepatotoxicity at effective doses.[7]

Key Insight: 3-BP is superior to 2-DG in potency because it targets both the "entry gate" of glycolysis (HK2) and the mitochondrial TCA cycle (SDH), preventing cancer cells from switching to oxidative phosphorylation for survival.

Part 3: Experimental Framework for Specificity Assessment

Use the following protocols to validate 3-BP specificity in your own research.

Protocol A: The "Matched Pair" Viability Assay

Objective: Determine the Therapeutic Index (TI) by comparing


 in cancer cells vs. normal counterparts.

Reagents:

  • Target Cells: High-glycolytic line (e.g., HepG2, 4T1).

  • Control Cells: Normal fibroblasts (e.g., NIH/3T3) or non-transformed epithelial cells.

  • Assay: ATP-based luminescence assay (e.g., CellTiter-Glo). Note: Do not use MTT, as 3-BP interferes with mitochondrial reductase, potentially skewing results.

Workflow:

  • Seeding: Plate 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Buffering: Dissolve 3-BP in PBS; adjust pH to 7.2 immediately (3-BP is highly acidic).

  • Treatment: Treat with serial dilutions (

    
     to 
    
    
    
    ) for short exposure (1-4 hours) to mimic pharmacokinetic spikes, followed by washout and 24h recovery in fresh media.
  • Readout: Measure ATP levels.

  • Calculation: Calculate Specificity Ratio:

    
    . An SR > 5.0 indicates high specificity.
    
Protocol B: Metabolic Flux Analysis (Seahorse XF)

Objective: Confirm that 3-BP specifically collapses the "Warburg" phenotype.

Workflow:

  • Setup: Seed cells in XF plates.

  • Injection: Inject 3-BP (

    
    ) during the assay.
    
  • Measurement: Monitor ECAR (Extracellular Acidification Rate - Glycolysis) and OCR (Oxygen Consumption Rate - Respiration).

  • Success Criteria:

    • Cancer Cells:[2][5][6][8][9][10] Immediate, precipitous drop in ECAR (HK2 inhibition) and OCR (SDH inhibition).

    • Normal Cells: Minimal change in OCR at therapeutic doses.

Part 4: Critical Assessment & Visualization

Decision Tree for Specificity Validation

When developing 3-BP formulations, use this logic flow to ensure you are targeting the correct biological window.

Workflow Start Start: 3-BP Specificity Assessment Step1 1. Quantify MCT1 Expression (Western Blot / qPCR) Start->Step1 Decision1 Is MCT1 High? Step1->Decision1 Stop1 STOP: 3-BP will likely be ineffective. Consider alternative therapy. Decision1->Stop1 No Step2 2. Determine IC50 (ATP Assay) Compare Cancer vs. Normal Decision1->Step2 Yes Decision2 Specificty Ratio > 5? Step2->Decision2 Decision2->Stop1 No Step3 3. Assess Mechanism (Mitochondrial Depolarization Assay) Decision2->Step3 Yes Step4 4. In Vivo Tolerability (Escalating Dose Study) Step3->Step4 Success VALIDATED: High Specificity Candidate Step4->Success No Weight Loss/Organ Damage Fail FAIL: High Systemic Toxicity Step4->Fail Significant Toxicity

Caption: Validation workflow. MCT1 expression is the "gatekeeper" biomarker that must be confirmed before proceeding to cytotoxicity assays.

Expert Insight: The Formulation Factor

While 3-BP is highly specific at the cellular level, its systemic specificity is poor because it is a small, reactive molecule that can alkylate proteins in the blood.

  • Free 3-BP: High risk of vein irritation and off-target effects.

  • Encapsulated 3-BP: Using liposomes or EPR-based nanoparticles significantly enhances specificity by preventing interaction with normal tissues until the drug reaches the tumor microenvironment (Ko et al., 2004).

References

  • Ko, Y. H., et al. (2004). Advanced cancers: eradication in all cases using 3-bromopyruvate therapy to deplete ATP.[11][12] Biochemical and Biophysical Research Communications.

  • Pedersen, P. L. (2007). Warburg, me and Hexokinase 2: Multiple discoveries of key molecular events underlying one of cancers' most common phenotypes, the "Warburg Effect", i.e., elevated glycolysis in the presence of oxygen. Journal of Bioenergetics and Biomembranes.

  • Birsoy, K., et al. (2013). MCT1-mediated transport of a toxic molecule is an effective strategy for targeting glycolytic tumors. Nature Genetics.

  • Shoshan, M. (2012). 3-Bromopyruvate: targets and outcomes.[11] Journal of Bioenergetics and Biomembranes.

  • Ganapathy-Kanniappan, S., et al. (2010). 3-Bromopyruvate: a new targeted antiglycolytic agent and a promise for cancer therapy. Current Pharmaceutical Biotechnology.

Sources

A Senior Application Scientist's Guide to Evaluating Bromopyruvic Acid in Combination with Metabolic Therapies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The metabolic landscape of cancer, characterized by profound reprogramming of cellular energy pathways, offers a wealth of targets for therapeutic intervention. The Warburg effect, a hallmark of many tumors, describes the reliance on aerobic glycolysis for energy production, even in the presence of ample oxygen.[1][2] This metabolic shift not only supports rapid proliferation but also creates vulnerabilities that can be exploited. Bromopyruvic acid (BPA), a potent inhibitor of glycolysis, has emerged as a promising anti-cancer agent.[3] However, the adaptive and interconnected nature of cancer metabolism often necessitates a multi-pronged attack. This guide provides an in-depth comparison of combining BPA with other metabolic therapies, offering scientific rationale, supporting experimental data, and detailed protocols for researchers, scientists, and drug development professionals. We will explore the synergistic potential of co-targeting glycolysis, mitochondrial respiration, and glutaminolysis to achieve a more comprehensive and durable anti-tumor response.

The Warburg Effect: A Gateway to Metabolic Targeting

Nearly a century ago, Otto Warburg observed that cancer cells exhibit a unique metabolic phenotype: they consume vast amounts of glucose and ferment it to lactate, even when oxygen is abundant. This phenomenon, now known as the Warburg effect, is a cornerstone of metabolic oncology.[2][4] While less efficient in terms of ATP production per mole of glucose compared to oxidative phosphorylation (OXPHOS), aerobic glycolysis provides a rapid supply of energy and essential biosynthetic precursors for the synthesis of nucleotides, lipids, and amino acids, thereby fueling rapid cell proliferation. This fundamental difference between cancer and normal cell metabolism provides a therapeutic window for drugs that specifically target these altered pathways.[5][6]

Bromopyruvic Acid (BPA): A Multi-Faceted Metabolic Inhibitor

Bromopyruvic acid is a synthetic analog of pyruvic acid that demonstrates significant cytotoxic activity against a broad range of cancer cells.[7] Its primary mechanism of action involves the inhibition of key glycolytic enzymes.

  • Mechanism of Action: BPA enters cancer cells through monocarboxylate transporters (MCTs), which are often overexpressed in tumors to export lactate.[7] Once inside, BPA acts as a potent alkylating agent, targeting and inhibiting several key enzymes in central carbon metabolism:

    • Hexokinase II (HKII): BPA has been shown to inhibit HKII, the enzyme that catalyzes the first committed step of glycolysis.[8][9] HKII is often overexpressed in cancer cells and bound to the outer mitochondrial membrane, a location that confers a survival advantage.[8]

    • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): GAPDH is another critical glycolytic enzyme that has been identified as a primary target of BPA.[10] Inhibition of GAPDH leads to a rapid depletion of intracellular ATP, triggering cell death.[10]

    • Mitochondrial Targets: Beyond glycolysis, BPA also impacts mitochondrial function. It has been reported to inhibit succinate dehydrogenase (complex II of the electron transport chain) and other enzymes within the tricarboxylic acid (TCA) cycle, such as isocitrate dehydrogenase and α-ketoglutarate dehydrogenase, thereby disrupting oxidative phosphorylation and glutaminolysis.[6][11]

This multi-targeted approach makes BPA a powerful monotherapy, but its true potential may lie in strategic combinations that counteract metabolic escape routes.

Comparative Analysis of BPA Combination Therapies

To overcome the metabolic plasticity of cancer cells, combining BPA with other metabolic inhibitors that target complementary pathways is a rational and promising strategy.

Dual Glycolysis Blockade: BPA and 2-Deoxy-D-glucose (2-DG)

Scientific Rationale: Both BPA and 2-DG are glycolytic inhibitors, but they act on different enzymes. 2-DG is a glucose analog that is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P).[12] This product cannot be further metabolized and acts as a competitive inhibitor of hexokinase and glucose-6-phosphate isomerase.[12] By combining BPA (targeting HKII and GAPDH) with 2-DG (targeting hexokinase), a more profound and sustained inhibition of the glycolytic flux can be achieved.

Supporting Experimental Data: Studies in pancreatic cancer cells have demonstrated that the concurrent use of 2-DG and BPA leads to a greater decrease in cell viability and more pronounced ATP depletion compared to either agent alone.[10][11] This suggests a synergistic interaction where the dual blockade of glycolysis overwhelms the cell's ability to produce energy. While specific combination index (CI) values are not always reported, the enhanced anti-cancer effects are consistently observed.[10][13]

Data Summary: BPA + 2-Deoxy-D-glucose (2-DG)

Cell Line Assay Observation Reference
MiaPaCa2 (Pancreatic) Viability Assay Concurrent use resulted in a greater decrease in cell number than either agent alone. [10]

| Panc-1 (Pancreatic) | ATP Assay | Combination of 2-DG and BPA facilitated ATP depletion. |[10] |

Visualizing the Pathway:

cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P GAP Glyceraldehyde-3-P F6P->GAP ... Pyruvate Pyruvate GAP->Pyruvate GAPDH TwoDG 2-Deoxy-D-glucose (2-DG) TwoDG->G6P Inhibits Hexokinase BPA Bromopyruvic Acid (BPA) BPA->G6P Inhibits Hexokinase II BPA->Pyruvate Inhibits GAPDH

Caption: Dual inhibition of glycolysis by 2-DG and BPA.

Targeting Glycolysis and Mitochondrial Respiration: BPA and Dichloroacetate (DCA)

Scientific Rationale: While BPA potently inhibits glycolysis, cancer cells can sometimes adapt by increasing their reliance on mitochondrial oxidative phosphorylation. Dichloroacetate (DCA) is an inhibitor of pyruvate dehydrogenase kinase (PDK), an enzyme that inactivates the pyruvate dehydrogenase (PDH) complex.[14][15] By inhibiting PDK, DCA promotes the conversion of pyruvate to acetyl-CoA, thereby shunting glucose-derived carbon into the TCA cycle and away from lactate production.[3] Combining BPA with DCA creates a powerful metabolic trap: BPA blocks the main energy-producing pathway (glycolysis), while DCA forces the cell to rely on a mitochondrial pathway that is also compromised by BPA's off-target effects on the TCA cycle and electron transport chain.

Supporting Experimental Data: The combination of BPA and DCA has been shown to exert a synergistic anti-tumor effect in colorectal cancer cells.[14][16] This combination significantly induces apoptosis, depolarizes the mitochondrial membrane, and increases the production of reactive oxygen species (ROS).[13][16] The IC50 values for both drugs are substantially lower when used in combination, indicating a potent synergy.[14]

Data Summary: BPA + Dichloroacetate (DCA) in HT-29 Colorectal Cancer Cells

Treatment IC50 (48h)
3-Bromopyruvic Acid (BPA) 120 µM
Dichloroacetate (DCA) 120 mM
BPA + DCA Combination 60 µM + 60 mM

Data sourced from Nikravesh et al., BMC Cancer (2021).[13][14][16]

Visualizing the Pathway:

cluster_cytosol Cytosol cluster_mito Mitochondria Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH TCA TCA Cycle & OXPHOS AcetylCoA->TCA BPA Bromopyruvic Acid (BPA) BPA->Pyruvate Inhibits Glycolysis BPA->TCA Inhibits DCA Dichloroacetate (DCA) DCA->AcetylCoA Inhibits PDK, Activates PDH

Caption: Combined action of BPA and DCA on cellular metabolism.

Dual Blockade of Glucose and Glutamine Metabolism: BPA and Glutaminase Inhibitors

Scientific Rationale: Many cancer cells are "addicted" to glutamine, using it as a secondary carbon source to fuel the TCA cycle (anaplerosis) and for the synthesis of nucleotides and glutathione, which is critical for redox balance.[17] This process, known as glutaminolysis, is often upregulated in response to glycolytic inhibition, serving as a metabolic escape route. BPA itself has been shown to inhibit enzymes in the TCA cycle that are downstream of glutamine entry, such as α-ketoglutarate dehydrogenase.[6] Therefore, combining BPA with a specific inhibitor of glutaminase (GLS), the first enzyme in glutaminolysis, such as CB-839 (Telaglenastat), presents a compelling strategy to simultaneously block the two major fuel sources for cancer cells. Furthermore, studies have shown that glutamine deprivation sensitizes cancer cells to BPA by increasing the expression of the MCT1 transporter, leading to higher intracellular drug concentrations.[4][12]

Supporting Experimental Data: While direct studies combining BPA and CB-839 are emerging, the foundational evidence is strong. Research has demonstrated that depriving cancer cells of glutamine significantly potentiates the cytotoxic effects of BPA, both in vitro and in vivo.[12] CB-839 has shown promising results in clinical trials, particularly in combination with other agents, for various solid tumors.[10][13] The rationale for this combination is to create a state of "metabolic crisis" from which the cancer cell cannot recover.

Visualizing the Pathway:

Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase (GLS) TCA TCA Cycle & Biosynthesis Pyruvate->TCA aKG α-Ketoglutarate Glutamate->aKG aKG->TCA BPA Bromopyruvic Acid (BPA) BPA->Pyruvate Inhibits Glycolysis BPA->TCA Inhibits CB839 Glutaminase Inhibitor (e.g., CB-839) CB839->Glutamate Inhibits

Caption: Dual targeting of glycolysis and glutaminolysis.

Complementary Energy Blockade: BPA and Metformin

Scientific Rationale: Metformin, a widely used anti-diabetic drug, has gained significant attention for its anti-cancer properties.[15][18] Its primary molecular target is mitochondrial complex I of the electron transport chain.[15] By inhibiting complex I, metformin reduces ATP production from oxidative phosphorylation and increases cellular AMP levels, leading to the activation of AMP-activated protein kinase (AMPK).[8] This creates a state of energy stress. Combining the glycolytic inhibition of BPA with the OXPHOS inhibition of metformin targets the two main ATP-producing pathways in cancer cells. This combination could be particularly effective, as cells treated with an OXPHOS inhibitor may become more reliant on glycolysis, making them more susceptible to BPA.

Supporting Experimental Data: While direct preclinical studies evaluating the synergistic effects of BPA and metformin are not yet widely published, the strong mechanistic rationale makes this an area of intense interest. Numerous studies have demonstrated the efficacy of metformin in combination with other chemotherapeutic agents and targeted therapies.[18][19] Preclinical data shows that metformin can reduce the viability of various cancer cell lines and suppress tumor growth.[20] Given their complementary mechanisms, the combination of BPA and metformin warrants further investigation.

Data Summary: Metformin Monotherapy Effects

Cell Line Treatment Observation Reference
A-375 (Melanoma) Metformin (0.5-5 mM) Dose-dependent reduction in cell viability at 24h and 48h. [21]

| B16-F10 (Melanoma) | Metformin (0.5-5 mM) | Dose-dependent reduction in cell viability at 24h and 48h. |[21] |

Experimental Protocols: A Self-Validating System

The trustworthiness of any comparison relies on robust and well-controlled experimental design. Below are detailed protocols for key assays used to evaluate metabolic drug combinations.

In Vitro Cytotoxicity: MTT Assay

Principle: This colorimetric assay measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Drug Preparation: Prepare stock solutions of BPA and the combination drug in an appropriate solvent (e.g., PBS for BPA, DMSO for others). Perform serial dilutions in culture medium to achieve a range of concentrations for single-agent and combination treatments.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing the drugs at various concentrations (single agents and combinations). Include vehicle-only wells as a negative control. For combination studies, use a fixed-ratio or checkerboard dilution series. Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each agent and combination using non-linear regression. Synergy can be calculated using the Combination Index (CI) method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[15]

In Vivo Efficacy: Xenograft Tumor Model

Principle: To evaluate the anti-tumor efficacy of drug combinations in a living organism, human cancer cells are implanted into immunodeficient mice. Tumor growth is monitored over time in response to treatment.

Step-by-Step Protocol:

  • Animal Model: Use immunodeficient mice (e.g., 6-8 week old female NSG or nude mice).

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (length × width²)/2.[1] When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: BPA alone

    • Group 3: Combination drug alone

    • Group 4: BPA + combination drug

  • Treatment Administration: Administer drugs via the appropriate route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule (e.g., daily for 15 days).[2] Monitor animal weight and general health throughout the study as a measure of toxicity.

  • Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³), or for a fixed duration.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. At the end of the study, excise the tumors and measure their weight. Compare the final tumor volumes and weights between groups using statistical analysis (e.g., ANOVA) to determine the significance of tumor growth inhibition.

Metabolic Flux Analysis: Seahorse XF Analyzer

Principle: The Seahorse XF Analyzer measures the two major energy-producing pathways—mitochondrial respiration and glycolysis—in real-time. It measures the oxygen consumption rate (OCR) as an indicator of OXPHOS and the extracellular acidification rate (ECAR) as an indicator of glycolysis.[5][22]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO₂ incubator at 37°C.

  • Assay Medium Preparation: Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine). Wash the cells and replace the culture medium with the pre-warmed assay medium.

  • Incubation: Place the cell plate in a non-CO₂ incubator at 37°C for one hour prior to the assay.

  • Compound Loading: Load the sensor cartridge with the compounds to be injected during the assay. For a Glycolysis Stress Test, this typically includes:

    • Port A: Glucose (to measure glycolysis)

    • Port B: Oligomycin (ATP synthase inhibitor, to measure maximal glycolytic capacity)

    • Port C: 2-Deoxy-D-glucose (2-DG, to inhibit glycolysis and confirm the ECAR is from glycolysis)

  • Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and start the assay. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the response.

  • Data Analysis: Analyze the OCR and ECAR data to determine key metabolic parameters such as basal glycolysis, glycolytic capacity, and glycolytic reserve. Compare these parameters between control and drug-treated cells to understand the metabolic impact of the therapies.[9][23]

Future Directions and Clinical Perspectives

The combination of BPA with other metabolic therapies holds immense promise but requires further rigorous investigation. Future research should focus on:

  • Biomarker Discovery: Identifying biomarkers that predict which tumors will be most susceptible to specific metabolic combination therapies. This could include the expression levels of MCTs, HKII, or GLS.

  • Optimizing Dosing and Scheduling: Determining the most effective and least toxic dosing regimens for combination therapies.

  • In Vivo Validation: Expanding preclinical studies to include a wider range of patient-derived xenograft (PDX) models that better recapitulate the heterogeneity of human cancers.[24]

  • Clinical Translation: Carefully designed clinical trials are needed to translate these promising preclinical findings into effective therapies for patients.

Conclusion

Targeting cancer metabolism is a rapidly evolving and highly promising field in oncology. Bromopyruvic acid, with its ability to disrupt glycolysis and mitochondrial function, is a powerful tool in this arena. However, the metabolic adaptability of cancer cells underscores the need for combination strategies. By rationally combining BPA with other metabolic modulators such as DCA, 2-DG, glutaminase inhibitors, and metformin, it is possible to create a multi-pronged attack that simultaneously blocks several key metabolic pathways. This approach has the potential to induce a state of metabolic crisis in cancer cells, leading to enhanced cell death and more durable anti-tumor responses. The experimental frameworks provided in this guide offer a robust system for the preclinical evaluation of these synergistic combinations, paving the way for their future clinical development.

References

  • Nikravesh, H., Khodayar, M. J., Behmanesh, B., Mahdavinia, M., Teimoori, A., Alboghobeish, S., Zeidooni, L., Cheraghian, B., & Khodadadi, A. (2021). The combined effect of dichloroacetate and 3-bromopyruvate on glucose metabolism in colorectal cancer cell line, HT-29; the mitochondrial pathway apoptosis. BMC Cancer, 21(1), 903. [Link]

  • Zhang, Q., Zhang, C., He, J., Zhang, M., Li, D., Wang, H., & Zhang, T. (2022). 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells. Oncology Reports, 47(3), 1-13. [Link]

  • ResearchGate. (2021). (PDF) The combined effect of dichloroacetate and 3-bromopyruvate on glucose metabolism in colorectal cancer cell line, HT-29; the mitochondrial pathway apoptosis. [Link]

  • Nikravesh, H., Khodayar, M. J., Behmanesh, B., Mahdavinia, M., Teimoori, A., Alboghobeish, S., Zeidooni, L., Cheraghian, B., & Khodadadi, A. (2021). The combined effect of dichloroacetate and 3-bromopyruvate on glucose metabolism in colorectal cancer cell line, HT-29; the mitochondrial pathway apoptosis. PubMed, 21(1), 903. [Link]

  • Chen, L., Wang, S., & Li, X. (2012). Separate and concurrent use of 2-deoxy-D-glucose and 3-bromopyruvate in pancreatic cancer cells. Oncology Letters, 4(5), 1059–1063. [Link]

  • Škof, M., Molan, A., Seme, K., & Janežič, S. (2023). Dual Effect of Combined Metformin and 2-Deoxy-D-Glucose Treatment on Mitochondrial Biogenesis and PD-L1 Expression in Triple-Negative Breast Cancer Cells. MDPI. [Link]

  • Bio-protocol. (n.d.). Drug Combination Study by MTT Assay. [Link]

  • Makhathini, L. M. (2018). Interaction between 3-Bromopyruvate and SC-514 in prostate cancer treatment. [Link]

  • Gong, L., Wei, Y., Yu, X., Peng, J., & Leng, X. (2014). 3-Bromopyruvic Acid, A Hexokinase II Inhibitor, is an Effective Antitumor Agent on the Hepatoma Cells : in vitro and in vivo Findings. Anti-Cancer Agents in Medicinal Chemistry, 14(5), 771-776. [Link]

  • El-Gamal, M. I., et al. (2022). Metformin as anticancer agent and adjuvant in cancer combination therapy: Current progress and future prospect. Pharmacological Research, 185, 106505. [Link]

  • Wang, Y., et al. (2020). A powerful drug combination strategy targeting glutamine addiction for the treatment of human liver cancer. eLife, 9, e56749. [Link]

  • Chen, L., Wang, S., & Li, X. (2012). Separate and concurrent use of 2-deoxy-D-glucose and 3-bromopyruvate in pancreatic cancer cells. PubMed, 4(5), 1059-63. [Link]

  • El-Sayed, S. (2012). 3-Bromopyruvate antagonizes effects of lactate and pyruvate, synergizes with citrate and exerts novel anti-glioma effects. Journal of Bioenergetics and Biomembranes, 44(1), 61-79. [Link]

  • Wójcik, P., et al. (2020). The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells. National Institutes of Health. [Link]

  • Liberti, M. V., & Locasale, J. W. (2016). The Warburg Effect: How Does it Benefit Cancer Cells?. Trends in biochemical sciences, 41(3), 211–218. [Link]

  • ZenOnco.io. (2024). Metabolic Therapy in Cancer Care – What You Need to Know?. [Link]

  • Miricescu, D., et al. (2021). The Dual Role of Metformin: Repurposing an Antidiabetic Drug for Cancer Therapy. MDPI. [Link]

  • Chen, H., et al. (2018). Novel application of metformin combined with targeted drugs on anticancer treatment. National Institutes of Health. [Link]

  • Fiume, E., et al. (2012). Glutamine deprivation enhances antitumor activity of 3-bromopyruvate through the stabilization of monocarboxylate transporter-1. Cancer Research, 72(17), 4526-4536. [Link]

  • Wikipedia. (n.d.). Warburg effect (oncology). [Link]

  • Woolbright, B. L., et al. (2019). The effect of 3-bromopyruvate on human colorectal cancer cells is dependent on glucose concentration but not hexokinase II expression. Bioscience Reports, 39(12), BSR20191890. [Link]

  • Zand, A., et al. (2022). Synergistic Effects of Metformin-Lapatinib Combination on the Expression of Bax in SK-BR3 Cells. Brieflands. [Link]

  • Gieldon, A., et al. (2022). Effect of Treatment with a Combination of Dichloroacetate and Valproic Acid on Adult Glioblastoma Patient-Derived Primary Cells Xenografts on the Chick Embryo Chorioallantoic Membrane. MDPI. [Link]

  • Fiume, E., et al. (2012). Deprive to kill: Glutamine closes the gate to anticancer monocarboxylic drugs. National Institutes of Health. [Link]

  • Messeder, D. J., et al. (2016). 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells. PubMed. [Link]

  • Scotland, S., et al. (2021). Combined metformin-salicylate treatment provides improved anti-tumor activity and enhanced radiotherapy response in prostate cancer; drug synergy at clinically relevant doses. PubMed. [Link]

  • Frederick National Laboratory for Cancer Research. (2021). New Clarity on the Warburg Effect. [Link]

  • ResearchGate. (n.d.). Effects of metformin on cell viability. Cells viability assessment by.... [Link]

  • Camporeale, A., et al. (2022). Profiling and Targeting of Energy and Redox Metabolism in Grade 2 Bladder Cancer Cells with Different Invasiveness Properties. MDPI. [Link]

  • ERIC. (2024). The new concept of glutamine addiction in CLL and how it may contribute to drug resistance. [Link]

  • Gao, H., et al. (2015). Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. PubMed Central. [Link]

  • Le, A., et al. (2019). Glutamine Addiction and Therapeutic Strategies in Lung Cancer. MDPI. [Link]

  • Biorxiv. (2023). The advantages of patient-derived using xenograft models for preclinical oncology research. [Link]

  • Agilent. (n.d.). Identifying Metabolic Phenotype Switches in Cancer Cells Using the Agilent Seahorse XF Analyzer in an Hypoxic Environment. [Link]

  • Lucantoni, F., et al. (2021). Impact of Sodium Dichloroacetate Alone and in Combination Therapies on Lung Tumor Growth and Metastasis. Semantic Scholar. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromopyruvic Acid
Reactant of Route 2
Bromopyruvic Acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.